Product packaging for Fluorobenzo[c]fluoren(Cat. No.:)

Fluorobenzo[c]fluoren

Cat. No.: B1152519
M. Wt: 234.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Fluorobenzo[c]fluorene is a member of the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by their structure, which consists of two or more fused aromatic rings. openagrar.de These compounds are formed during the incomplete combustion of organic materials like coal, oil, and wood. cdc.gov The parent compound, benzo[c]fluorene, is a tetracyclic PAH found in coal tar and cigarette smoke. wikipedia.org

Fluorobenzo[c]fluorene belongs to a specialized subgroup called fluorinated polycyclic aromatic hydrocarbons (F-PAHs). researchgate.netontosight.ai The introduction of one or more fluorine atoms onto the aromatic framework significantly alters the parent molecule's physicochemical and biological properties. ontosight.ainih.gov Fluorination can modify key characteristics such as:

Solubility: The presence of fluorine can increase the solubility of PAHs in organic solvents. researchgate.net

Electronic Properties: Fluorine's high electronegativity lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This can tune the compound's electronic and optical properties for specific applications. researchgate.netglobethesis.com

Physicochemical Similarity: Despite these electronic changes, the small size of the fluorine atom means that F-PAHs often remain structurally similar to their non-fluorinated counterparts, making them useful as model compounds in various studies. researchgate.net

These modifications make F-PAHs, including fluorobenzo[c]fluorene, compounds of high interest in fields ranging from materials science to environmental chemistry. researchgate.netnih.gov

Significance of Fluorene (B118485) and its Fluorinated Derivatives in Advanced Materials and Chemical Biology

The fluorene moiety is a cornerstone in the development of advanced functional materials. sioc-journal.cn Its rigid, planar biphenyl (B1667301) structure and large π-conjugated system endow it with unique photophysical properties. sioc-journal.cn Polyfluorene polymers, for instance, are noted for being electrically conductive and electroluminescent, leading to their investigation as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org The ability to easily modify the fluorene ring, particularly at the C9 position, allows for the tuning of its properties for various applications. sioc-journal.cn

The strategic incorporation of fluorine into the fluorene backbone or its derivatives is a powerful tool in both materials science and chemical biology. researchgate.nettandfonline.com Fluorination is employed to enhance molecular properties in several ways:

In Materials Science: Fluorinated aromatic compounds are in high demand for applications in liquid crystals, OLEDs, and organic solar cells. researchgate.netnih.gov The introduction of fluorine can improve the performance of organic solar cells and is used to create materials with unique optical and electronic characteristics. researchgate.netontosight.ainih.gov For example, fluorination can lower the HOMO energy levels of polymers, leading to higher open-circuit voltages in photovoltaic devices. acs.orgacs.org

In Chemical Biology: Fluorine substitution is a key strategy in drug design. tandfonline.commdpi.com Its small size allows it to replace a hydrogen atom with minimal steric hindrance, while its strong electronegativity creates significant electronic effects. ucd.ie This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability. researchgate.nettandfonline.comucd.ie Fluorinated PAHs are frequently used in carcinogenicity studies to probe structure-activity relationships and metabolic pathways. nih.gov The carbon-fluorine bond's stability makes it an excellent label for blocking specific metabolic sites. researchgate.net

The versatile effects of fluorination have made it a pivotal strategy in the design of next-generation pharmaceuticals and high-performance organic materials. researchgate.netresearchgate.net

Scope and Research Trajectories of Fluorobenzo[c]fluoren Studies

Research on fluorobenzo[c]fluorene and its isomers is focused on several key areas, primarily leveraging the unique properties imparted by the fluorine atom.

Synthesis and Structural Analysis: A significant research trajectory involves the development of modular and regiospecific synthetic routes to produce fluorinated PAHs. nih.govnih.gov Methods like the Julia-Kocienski olefination followed by oxidative photocyclization have been used to create specific isomers, such as 5- and 6-fluorobenzo[c]phenanthrene (B1201720), a structurally related compound. nih.govnih.gov A primary goal of this research is to understand how the precise placement of a fluorine atom affects the molecule's three-dimensional shape and planarity. nih.govnih.govresearchgate.net X-ray crystallography studies on related F-PAHs have shown that a fluorine atom can decrease the non-planarity in distorted systems like the benzo[c]phenanthrene (B127203) series. nih.govresearchgate.net

Applications in Analytical Chemistry: Fluorobenzo[c]fluorene has found a practical application as an internal standard in the analysis of PAHs in environmental and food samples. openagrar.de For instance, 5-fluorobenzo[c]fluorene is used in isotope dilution methods for quantifying trace levels of carcinogenic PAHs using techniques like gas chromatography-mass spectrometry (GC-MS). openagrar.deresearchgate.net Its physicochemical similarity to native PAHs, combined with its distinct mass, makes it an ideal marker for ensuring analytical accuracy. researchgate.net

Probing Biological Mechanisms: In line with the broader use of F-PAHs in toxicology, fluorinated derivatives of benzo[c]fluorene serve as tools to investigate the mechanisms of carcinogenesis. nih.gov By strategically placing a fluorine atom, researchers can block specific sites from metabolic activation. researchgate.net For example, studies on related compounds like 6-fluorobenzo[c]phenanthrene have shown that fluorination can increase tumorigenicity compared to the parent compound, providing critical insights into the structure-activity relationships that govern how PAHs cause DNA damage. nih.gov

Future research is likely to continue along these trajectories, focusing on the synthesis of novel isomers, further characterization of their electronic and photophysical properties for potential use in materials science, and their application as probes in chemical biology and environmental analysis.

Interactive Data Tables

Table 1: Impact of Fluorination on PAH Properties

Property Effect of Fluorine Substitution Reference
Solubility Increased solubility in organic solvents. researchgate.net
Energy Levels Lowers HOMO and LUMO energy levels. researchgate.net
Molecular Shape Can decrease non-planarity in distorted systems. nih.govresearchgate.net

| Biological Activity | Significantly alters metabolic pathways and tumorigenicity. | nih.gov |

Table 2: Research Applications of Fluorinated PAHs

Application Area Specific Use Example Compound(s) Reference(s)
Advanced Materials Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells Fluorinated fluorene derivatives, Fluorinated anthracene (B1667546) derivatives researchgate.netnih.govrsc.org
Analytical Chemistry Internal standards for trace analysis of PAHs 5-fluorobenzo[c]fluorene openagrar.de
Chemical Biology Probes for carcinogenicity and metabolism studies 6-fluorobenzo[c]phenanthrene nih.gov

| Medicinal Chemistry | Enhancing metabolic stability and binding affinity of drugs | Fluoroquinolones, Fluoro-Taxoids | tandfonline.comscispace.com |

Properties

Molecular Formula

C₁₇H₁₁F

Molecular Weight

234.27

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluorobenzo C Fluoren Systems

Strategic Approaches to Fluorobenzo[c]fluoren Core Synthesis

The construction of the tetracyclic benzo[c]fluorene skeleton, particularly with the incorporation of fluorine, demands precise and efficient chemical transformations. Strategic approaches focus on the formation of key carbon-carbon bonds to build the fused ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and direct approach to forming the fluorene (B118485) core. These reactions involve the formation of a new ring by connecting two positions within the same molecule, often in the final key step of the synthesis.

Palladium-catalyzed reactions are central to modern organic synthesis, offering efficient pathways for C-C bond formation. In the context of fluorene synthesis, palladium-catalyzed intramolecular C-H activation and annulation of appropriately substituted precursors, such as 2'-halo-diarylmethanes, provide a direct route to the fluorene core. rsc.org This method allows for the cyclization of both electron-rich and electron-deficient substrates in good to excellent yields. rsc.org

A facile and efficient approach involves a tandem palladium-catalyzed dual C-C bond formation starting from 2-iodobiphenyls and CH2Br2. labxing.com The reaction proceeds through key dibenzopalladacyclopentadiene intermediates formed via C-H activation. labxing.com While not explicitly demonstrated for fluorinated benzo[c]fluorene, this methodology's tolerance for various functional groups suggests its potential applicability. Furthermore, palladium-catalyzed cascade arene/alkyne annulation reactions have been developed for synthesizing fluorene derivatives, involving steps like 6-exo-dig cyclization and C-H bond activation. nih.gov

Catalyst SystemPrecursor TypeKey TransformationRef.
Pd(OAc)2/Ligand2'-Halo-diarylmethanesIntramolecular C-H activation/cyclization rsc.org
Palladium Catalyst2-Iodobiphenyls + CH2Br2Dual C-C bond formation via palladacycle labxing.com
Palladium CatalystArene/Alkyne SubstratesCascade Annulation nih.gov

The Friedel-Crafts reaction is a classic method for forming C-C bonds involving an aromatic ring. wikipedia.org Intramolecular Friedel-Crafts acylation is a particularly effective strategy for synthesizing fluorenones, which can then be reduced to the corresponding fluorenes. sci-hub.semasterorganicchemistry.com This pathway typically involves the cyclization of a biaryl carboxylic acid or acyl halide, often promoted by a strong acid like concentrated sulfuric acid or a Lewis acid such as AlCl3. wikipedia.orgsci-hub.se

For instance, a synthetic strategy for fluorenones involves a sequence where a Suzuki cross-coupling reaction first creates a biaryl intermediate, which then undergoes an intramolecular Friedel-Crafts acylation to form the fluorenone core. sci-hub.se The success of this cyclization is often high-yielding. sci-hub.se While direct examples for fluorobenzo[c]fluorene are not prevalent, the robustness of the Friedel-Crafts reaction in forming polycyclic systems makes it a viable pathway, provided the fluorine substitution does not deactivate the aromatic ring towards electrophilic attack to an prohibitive extent. mdpi.comd-nb.info

Oxidative photocyclization is a powerful and modular method for synthesizing regiospecifically fluorinated PAHs. acs.orgacs.org This technique typically involves the UV-light-promoted cyclization of a diaryl- or styryl-type precursor, followed by oxidation to form the fully aromatic system. mdpi.com

A modular synthesis has been described where 1,2-diarylfluoroalkenes, prepared via Julia-Kocienski olefination, are converted to various fluorinated PAHs, including isomers of fluorobenzo[c]phenanthrene, which is structurally related to fluorobenzo[c]fluorene. acs.orgacs.org The photocyclization is conducted in a solvent like benzene (B151609) with an oxidant, such as iodine, and a scavenger for the HI byproduct, like propylene oxide. acs.org This method has been shown to produce fluorinated PAHs in good yields (66-83%). acs.org It has been noted that photocyclizations of 1,2-diarylfluoroethenes proceed more slowly than their non-fluorinated counterparts, and higher dilutions can lead to faster reactions. acs.org The strategic placement of fluorine can also influence the molecular geometry of the resulting PAH. acs.org

PrecursorReaction ConditionsProduct TypeYield RangeRef.
1,2-DiarylfluoroalkenesUV light, I2, propylene oxide, benzeneRegiospecifically fluorinated PAHs66-83% acs.org

Multi-Step Coupling Reactions

Multi-step syntheses provide a versatile and controllable approach to complex PAHs. These strategies involve the sequential construction of the molecular framework through coupling reactions, culminating in a final cyclization step to form the target molecule.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between aryl halides and arylboronic acids or esters. thieme-connect.demdpi.com This reaction is widely used in the synthesis of biaryls, which are key precursors for polycyclic aromatic hydrocarbons. sci-hub.semdpi.com

In the context of fluorinated PAH synthesis, the Suzuki-Miyaura coupling is instrumental in assembling the carbon skeleton. thieme-connect.de For example, fluorinated biaryls can be synthesized in high yields by coupling various fluorohalobenzenes with arylboronic acids using a palladium catalyst. thieme-connect.deresearchgate.net These fluorinated biaryl intermediates can then be subjected to subsequent intramolecular cyclization reactions, such as Friedel-Crafts acylation or palladium-catalyzed C-H activation, to construct the final fluorene ring system. sci-hub.se The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents and the construction of complex, unsymmetrical PAHs. researchgate.net Catalyst-transfer polycondensation based on the Suzuki-Miyaura reaction has also been developed for the precise synthesis of polyfluorenes. rsc.orgrsc.org

Stille Polymerization for Fluorinated Aromatic Systems

Stille polymerization, a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) and an organic electrophile, is a powerful tool for the synthesis of conjugated polymers. wiley-vch.dewikipedia.org Its tolerance for a wide variety of functional groups and generally high yields make it particularly suitable for the creation of complex macromolecular structures, including those incorporating fluorinated aromatic units. wiley-vch.de

The general mechanism of the Stille coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of polymerization, bifunctional monomers are used, such as a dihaloaromatic compound and a bis(organostannyl)aromatic compound.

For the synthesis of polymers containing fluorobenzo[c]fluorene, the Stille polycondensation would typically involve a monomer where the fluorobenzo[c]fluorene core is functionalized with two leaving groups (e.g., bromine or iodine) and a comonomer with two organotin functionalities, or vice versa. The reaction conditions, catalyst, and ligands can be optimized to achieve high molecular weight polymers. harvard.edu While specific examples for fluorobenzo[c]fluorene are not extensively detailed in the literature, the principles are well-established for other fluorene-based polymers. nih.gov

Table 1: Key Aspects of Stille Polymerization for Fluorinated Aromatic Systems

Feature Description Relevance to Fluorobenzo[c]fluorene
Catalyst Typically a Pd(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Standard palladium catalysts are effective for coupling reactions involving fluorinated aromatics.
Monomers Dihalogenated and distannylated aromatic compounds. A dihalo-fluorobenzo[c]fluorene could be coupled with a distannyl-aryl comonomer.
Solvent Aprotic polar solvents like toluene, DMF, or NMP are common. Choice of solvent is crucial for monomer solubility and reaction kinetics.

| Additives | Copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can act as cocatalysts or activators to accelerate the reaction. harvard.edu | Additives can enhance the rate of transmetalation, which is often the rate-limiting step. |

The incorporation of fluorine into the polymer backbone via this method can significantly influence the resulting material's properties, including its solubility, solid-state morphology, and performance in electronic devices. princeton.edu

Synthesis of Substituted Fluorobenzo[c]fluorene Derivatives

The synthesis of derivatives bearing specific functional groups is essential for tailoring the optoelectronic properties of the fluorobenzo[c]fluorene scaffold for specific applications.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic framework is a cornerstone of materials design in organic electronics.

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR₂), or alkyl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). Attaching these groups to the fluorobenzo[c]fluorene core can be achieved through standard synthetic methods, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or carbonyl (-COR) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Fluorine itself acts as a weak electron-withdrawing group via induction. Additional EWGs can be introduced to further tune the electronic properties. For instance, substitution of electron-withdrawing groups on an indeno[1,2-b]fluorene core, a structural isomer of benzo[c]fluorene, was shown to shift the reduction potentials to less negative values, indicating enhanced electron-accepting ability. bradleydrose.com

The strategic placement of EDGs and EWGs can create donor-acceptor (D-A) type structures, which often exhibit interesting photophysical properties like intramolecular charge transfer (ICT), leading to red-shifted absorption and emission.

Table 2: Examples of Functional Groups and Their Potential Effects on Fluorobenzo[c]fluorene

Functional Group Type Example Group Synthetic Method Expected Effect on Electronic Properties
Electron-Donating Dialkylamino (-NR₂) Buchwald-Hartwig amination Increases HOMO energy level
Electron-Donating Methoxy (-OCH₃) Williamson ether synthesis Increases HOMO energy level
Electron-Withdrawing Cyano (-CN) Rosenmund-von Braun reaction Decreases LUMO energy level

Synthesis of Polymerizable Monomers Containing this compound Scaffolds

To incorporate the fluorobenzo[c]fluorene unit into a conjugated polymer, it must first be converted into a polymerizable monomer. This typically involves introducing two reactive functional groups onto the aromatic scaffold, enabling it to participate in step-growth polymerization reactions like Suzuki or Stille polycondensation. nih.govnih.gov

A common strategy involves the synthesis of a dibrominated fluorobenzo[c]fluorene derivative. The bromine atoms serve as versatile handles for cross-coupling. This dibromo-monomer can be directly used in Suzuki polymerization with a comonomer bearing two boronic acid or boronic ester groups. uri.edu

Alternatively, for use in Stille polymerization, the dibromo-fluorobenzo[c]fluorene can be converted into a bis(trialkylstannyl) derivative. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyltin chloride (e.g., Bu₃SnCl). The resulting distannylated monomer can then be polymerized with a dihalogenated comonomer. wiley-vch.de The positions chosen for functionalization (e.g., on the fluorene part or the benzo part) will determine the final polymer's structure and conjugation pathway.

Green Chemistry Principles in this compound Synthesis

The synthesis of Fluorobenzo[c]fluorene traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The integration of green chemistry principles aims to mitigate these environmental impacts by redesigning synthetic routes to be safer, more efficient, and sustainable. Key areas of focus include the selection of greener solvents, the use of catalytic instead of stoichiometric reagents, and the development of more energy-efficient reaction pathways.

One of the primary strategies for greening the synthesis of fluorinated PAHs involves replacing conventional, often hazardous, organic solvents with more environmentally benign alternatives. Research has explored the use of ionic liquids and deep eutectic solvents as potential replacements in the extraction and synthesis of PAHs. These alternative solvents can offer advantages such as lower volatility, non-flammability, and recyclability, thereby reducing air pollution and waste generation. For instance, the substitution of traditional chlorinated solvents with bio-based solvents like ethanol or 2-methyltetrahydrofuran (2-MeTHF) in synthetic steps can significantly improve the environmental profile of the process.

Another cornerstone of green synthesis is the use of catalytic methods to replace stoichiometric reagents, which are consumed in the reaction and contribute to waste. In the context of Fluorobenzo[c]fluorene synthesis, this can be applied to key reactions such as the Julia-Kocienski olefination and oxidative photocyclization. While traditional olefination reactions may use strong, non-recyclable bases, research into catalytic variants is ongoing. Similarly, oxidative photocyclization, a crucial step in forming the polycyclic core, can be made greener by replacing stoichiometric oxidants like iodine with catalytic systems. For example, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant can facilitate the cyclization with higher efficiency and reduced waste.

Furthermore, enhancing energy efficiency is a critical aspect of green chemistry. Photochemical reactions, such as the oxidative photocyclization step, are central to the synthesis of many PAHs. The development of visible-light photoredox catalysis offers a more energy-efficient alternative to traditional UV-light-induced reactions. Visible-light photocatalysis can often be carried out under milder conditions and with lower energy consumption. The use of continuous flow reactors for such photochemical transformations can also improve energy efficiency and scalability, allowing for better control over reaction parameters and reducing reaction times.

While specific green metrics for the synthesis of Fluorobenzo[c]fluorene are not yet widely reported, the application of metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can be used to evaluate and compare the "greenness" of different synthetic routes. These metrics provide a quantitative measure of the amount of waste generated relative to the desired product, offering a valuable tool for chemists to design more sustainable synthetic processes.

The following tables provide a comparative overview of traditional versus greener approaches for key synthetic steps that could be employed in the synthesis of Fluorobenzo[c]fluorene systems.

Table 1: Comparison of Solvents in Polycyclic Aromatic Hydrocarbon Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
Traditional Dichloromethane, TolueneGood solubility for reactantsToxic, volatile, environmentally persistent
Greener 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ionic LiquidsBio-based, lower toxicity, potentially recyclableMay have different solubility profiles, potentially higher cost

Table 2: Comparison of Oxidants in Oxidative Photocyclization

OxidantTypeAdvantagesDisadvantages
**Iodine (I₂) **StoichiometricEffective for many substratesGenerates stoichiometric waste, can lead to side reactions
TEMPO/Co-oxidant CatalyticUsed in smaller amounts, can be more selectiveRequires a co-oxidant, may require optimization
Visible-light photocatalyst CatalyticMilder reaction conditions, high atom economyMay require specific sensitizers, substrate scope can be limited

Table 3: Green Chemistry Metrics for Synthetic Route Evaluation

MetricDescriptionIdeal ValueImplication for Green Synthesis
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%Higher AE indicates less waste is generated in the reaction itself.
E-Factor Total waste (kg) / Product (kg)0Lower E-Factor signifies a more environmentally friendly process.
Process Mass Intensity (PMI) Total mass in a process (kg) / Mass of product (kg)1Lower PMI indicates less overall waste, including solvents and reagents.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For fluorinated compounds like Fluorobenzo[c]fluorene, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

In the ¹H NMR spectrum of the parent fluorene (B118485) molecule, the aromatic protons typically appear in the range of 7.3 to 7.8 ppm. The methylene (B1212753) protons at the C9 position are characteristically shifted to a higher field, appearing around 3.9 ppm. For Fluorobenzo[c]fluorene, the fluorine substituent would introduce additional complexity through spin-spin coupling with nearby protons, leading to splitting of their signals. The magnitude of this coupling (J-coupling) would depend on the number of bonds separating the fluorine and hydrogen atoms.

The ¹³C NMR spectrum of fluorene shows distinct signals for each carbon environment. The methylene carbon (C9) is typically found around 37 ppm, while the aromatic carbons resonate between 120 and 145 ppm. Fluorine substitution in Fluorobenzo[c]fluorene would cause a direct C-F coupling, resulting in a large splitting of the signal for the carbon atom bonded to fluorine. Furthermore, smaller couplings would be observed for carbons two or three bonds away. These characteristic couplings are invaluable for confirming the position of the fluorine atom on the benzo[c]fluorene skeleton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fluorene (Note: Data for unsubstituted fluorene is provided as a reference point due to the absence of specific experimental data for Fluorobenzo[c]fluorene.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1/H8~7.54~125.1
H2/H7~7.37~126.8
H3/H6~7.29~119.9
H4/H5~7.79~141.8
H9~3.90~37.0
C1/C8-~125.1
C2/C7-~126.8
C3/C6-~119.9
C4/C5-~141.8
C4a/C4b-~143.3
C9-~37.0

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.

The chemical shift of the fluorine atom in ¹⁹F NMR is highly sensitive to its electronic environment. For aromatic fluorides, the chemical shifts typically range from -100 to -170 ppm relative to a standard such as CFCl₃. The exact chemical shift of fluorine in Fluorobenzo[c]fluorene would provide valuable information about the electron density at its position on the aromatic ring. Furthermore, the coupling constants between ¹⁹F and nearby ¹H and ¹³C nuclei would be instrumental in confirming the molecular structure.

The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for analyzing complex mixtures and monitoring the progress of reactions involving fluorinated compounds. In environmental samples, for instance, ¹⁹F NMR could be used to detect and quantify different isomers of Fluorobenzo[c]fluorene. In synthetic chemistry, it allows for real-time observation of the consumption of fluorinated reactants and the formation of fluorinated products.

19F NMR Spectroscopy as a Mechanistic Probe in Fluorinated Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of fluorene exhibits several absorption bands in the ultraviolet region, corresponding to π-π* transitions. The introduction of a fluorine atom and the extension of the conjugated system in Fluorobenzo[c]fluorene are expected to cause a bathochromic (red) shift in the absorption maxima compared to fluorene. This is due to the influence of the fluorine substituent and the larger π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the absorption maxima and their intensities provides critical information about the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for Fluorobenzo[c]fluorene (Note: This table is predictive, based on the known effects of fluorination and annulation on the spectrum of fluorene, as specific experimental data is unavailable.)

CompoundExpected λmax (nm)Electronic Transition
Fluorobenzo[c]fluorene> 300π → π*

Solvent Effects on UV-Vis Spectra

The interaction between a solute and solvent can significantly alter the electronic ground and excited states of a molecule, leading to shifts in its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. The polarity, hydrogen bonding capability, and polarizability of the solvent dictate the extent of these shifts.

Table 1: UV-Vis Absorption Maxima (λmax) for Benzo[c]fluorenone in Various Solvents (Note: This data is for the ketone analog, Benzo[c]fluorenone, as a proxy for Fluorobenzo[c]fluoren.)

SolventPolarity (ET(30))λmax (nm)
Cyclohexane31.2Data not specified
Ethyl Acetate38.1Data not specified
Acetonitrile45.6Data not specified

Data derived from spectroscopic studies on benzofluorenone derivatives. researchgate.net

Fluorescence and Photoluminescence Spectroscopy

Characterization of Emission Properties and Quantum Yields

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules from their excited singlet states. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. ictp.it It is intrinsically linked to the radiative (kr) and non-radiative (knr) decay rates of the excited state. researchgate.net

ΦF = kr / (kr + knr)

For the benzo[c]fluorene core, emission properties are highly dependent on the molecular structure and environment. In a comparative study of benzofluorenone isomers, benzo[c]fluorenone (BFC) was observed to decay exclusively via fluorescence from the singlet state in solvents like cyclohexane, ethyl acetate, and acetonitrile. researchgate.net This suggests that for the BFC core, internal conversion and intersystem crossing are less favorable deactivation pathways compared to fluorescence. researchgate.net In contrast, other isomers like benzo[a]fluorenone and benzo[b]fluorenone showed competition between fluorescence and intersystem crossing to a triplet state. researchgate.net

While the quantum yield for this compound has not been specifically reported, studies on other benzo[c]fluorene-cored compounds designed for light amplification have shown high fluorescence quantum yields, often exceeding 40%.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides direct insight into the dynamics of excited states, measuring the fluorescence lifetime (τF), which is the average time a molecule remains in its excited state before returning to the ground state. The lifetime is the inverse of the sum of the radiative and non-radiative decay rates (τF = 1 / (kr + knr)).

The excited-state dynamics of polycyclic aromatic hydrocarbons and their derivatives are complex, often involving rapid internal conversion and intersystem crossing. chemrxiv.orgchimia.ch For benzo[c]fluorenone, the observation that fluorescence is the primary deactivation pathway suggests a relatively long excited-state lifetime compared to isomers where non-radiative pathways like intersystem crossing are dominant. researchgate.net The absence of significant non-radiative decay implies that the energy gap between the first excited singlet state (S1) and the ground state (S0) is sufficiently large to disfavor internal conversion, and the spin-orbit coupling required for intersystem crossing to the triplet manifold (T1) is relatively weak.

Computational studies on related PAH-DNA adducts show that molecular geometry and flexibility are key in modulating quenching mechanisms like intramolecular charge transfer, which can significantly shorten the excited-state lifetime. chemrxiv.org The rigid, planar structure of the benzo[c]fluorene core likely contributes to its emissive properties by limiting vibrational modes that facilitate non-radiative decay.

Concentration Effects on Spontaneous and Amplified Emission

At high concentrations, the fluorescence properties of many aromatic molecules are altered due to intermolecular interactions, leading to phenomena such as aggregation-caused quenching (ACQ). This process reduces the fluorescence quantum yield as the concentration increases. However, molecular design can mitigate these effects.

For deep-blue-emitting benzo[c]fluorene-cored compounds, the introduction of twisted peripheral moieties has been shown to effectively suppress concentration quenching. This structural design hinders the close packing of molecules, thereby preserving high fluorescence quantum yields even in the solid state. This property is crucial for applications in organic light-emitting diodes (OLEDs) and organic lasers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of light, providing information about vibrations that cause a change in the molecule's polarizability.

For a molecule like this compound, the spectra would be dominated by vibrations characteristic of its polycyclic aromatic structure, with specific modes introduced by the fluorine substituent. While a full experimental spectrum for the target molecule is not available, data from the parent fluorene and its isomers provide a basis for identifying key vibrational regions. nih.govnih.govresearchgate.net

Table 2: Characteristic Vibrational Mode Regions for a Representative Benzo[c]fluorene Structure (Note: This is a generalized table based on data from fluorene and its isomers. nih.govnih.govresearchgate.net The introduction of fluorine would add characteristic C-F stretching modes.)

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (from CH₂ group)2850 - 2960IR, Raman
Aromatic C=C Ring Stretch1450 - 1650IR, Raman
C-H In-plane Bend1000 - 1300IR, Raman
C-H Out-of-plane Bend675 - 900IR
C-F Stretch (Expected)1000 - 1400IR (strong)

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is characteristic of the aromatic C=C ring stretching modes, which are often strong in both IR and Raman spectra. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-H bending and ring deformation modes, which are unique to the specific structure of the molecule.

The most significant change upon fluorination would be the appearance of strong C-F stretching vibrations. These modes typically occur in the 1000-1400 cm⁻¹ range and are usually very intense in the IR spectrum due to the large dipole moment of the C-F bond.

Insights into Molecular Geometry and Intermolecular Interactions

The molecular geometry of Fluorobenzo[c]fluorene is predicted to be predominantly planar, a characteristic inherited from its parent structures, fluorene and benzo[c]fluorene. wikipedia.orgwikipedia.org The core fluorene unit itself is nearly planar. wikipedia.org The fusion of an additional benzene (B151609) ring to form the benzo[c]fluorene framework extends this planarity, which is crucial for its electronic properties. The introduction of a fluorine atom is not expected to significantly distort this planar geometry.

Intermolecular interactions in the solid state would be governed by a combination of forces. Van der Waals forces are expected to be significant, as with many polycyclic aromatic hydrocarbons (PAHs). More importantly, the presence of the fluorine atom introduces the possibility of specific non-covalent interactions. C-H···F hydrogen bonds are a potential key interaction that can influence the molecular packing in the crystal lattice. These interactions, while weaker than conventional hydrogen bonds, can play a significant role in directing the crystal structure. Furthermore, π-π stacking interactions between the electron-rich aromatic systems of adjacent molecules are anticipated. The interplay between these stacking interactions and the C-H···F bonds would define the ultimate supramolecular architecture.

X-ray Crystallography for Solid-State Molecular Geometry

For instance, the crystal structure of the parent fluorene compound has been determined, revealing key structural parameters that serve as a baseline for its derivatives. nih.gov

Table 1: Representative Crystallographic Data for Fluorene (Note: This data is for the parent compound, fluorene, and serves as a reference.)

ParameterValueReference
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPnma nih.govresearchgate.net
Unit Cell Dimensionsa = 8.365 Å, b = 18.745 Å, c = 5.654 Å nih.gov
Molecules per Unit Cell (Z)4 researchgate.net

Elucidation of Planarity and Conformational Details

X-ray crystallography would precisely quantify the planarity of the Fluorobenzo[c]fluorene molecule. For fluorene derivatives, the molecule often exhibits a slight twist or bending from perfect planarity due to packing forces in the crystal. mdpi.com This deviation is typically measured by the angle of inclination between the two benzene rings of the fluorene core. In 9,9-disubstituted fluorene derivatives, this angle can be around 5-6°. mdpi.com

Table 2: Planarity in Fluorene Derivatives (Note: This table presents data from various fluorene derivatives to illustrate how planarity is assessed.)

CompoundAngle of Inclination Between Benzene RingsReference
9,9-dimethyl-9H-fluorene5.8(2)° mdpi.com
9,9-bis(hydroxymethyl)-9H-fluorene5.1(1)° mdpi.com

Intermolecular Stacking and Crystal Packing Analysis

The arrangement of molecules in the crystal, known as crystal packing, is dictated by intermolecular forces. For PAHs like Fluorobenzo[c]fluorene, π-π stacking is a dominant interaction that influences packing. Molecules may arrange in cofacial stacks (herringbone is also common) to maximize the overlap of their π-systems.

The presence of fluorine can modify this packing. In some fluorinated aromatic compounds, the typical π-π stacking is disrupted. Instead, the crystal lattice might be stabilized by a network of C-H···π or C-H···F interactions. mdpi.com Analysis of the crystal structure of Fluorobenzo[c]fluorene would involve identifying the primary packing motifs and measuring key intermolecular distances, such as the separation between stacked aromatic rings or the distances and angles of potential C-H···F hydrogen bonds. These interactions are critical as they influence material properties such as charge transport and solubility.

Theoretical and Computational Investigations of Fluorobenzo C Fluoren

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the fundamental properties of molecules at the atomic and electronic levels. For a molecule like Fluorobenzo[c]fluorene, these methods can provide insights into its geometry, stability, electronic structure, and spectroscopic behavior without the need for empirical data.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been successfully applied to a vast array of fluorene (B118485) derivatives to elucidate their ground state properties.

A crucial first step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest total energy. This would reveal the precise bond lengths, bond angles, and dihedral angles of Fluorobenzo[c]fluorene. Furthermore, a conformational analysis would be necessary to identify the most stable conformer(s) by exploring the potential energy surface of the molecule. For similar fluorene derivatives, studies have shown that the planarity of the fluorene core can be influenced by the nature and position of substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that play a vital role in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical stability, and electrical conductivity. DFT calculations are routinely used to compute the energies of the HOMO and LUMO and, consequently, the energy gap. For fluorene derivatives, the HOMO-LUMO gap is a key factor in their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a fluorine atom to the benzo[c]fluorene framework is expected to modulate these energy levels due to fluorine's high electronegativity.

A hypothetical data table for the frontier molecular orbital energies of Fluorobenzo[c]fluorene, based on typical values for similar compounds, is presented below.

PropertyEnergy (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-2.0 to -2.4
HOMO-LUMO Gap3.6 to 4.0

Note: These values are illustrative and would need to be confirmed by specific DFT calculations on Fluorobenzo[c]fluorene.

DFT calculations can also provide detailed information about the distribution of electron density within the Fluorobenzo[c]fluorene molecule. This is crucial for understanding its chemical reactivity and intermolecular interactions. The introduction of a highly electronegative fluorine atom is expected to cause significant polarization of the electron density, creating regions of partial positive and negative charge. This polarization would influence the molecule's dipole moment and its interactions with other molecules and electric fields. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, would visually represent these charge distribution patterns.

Ab Initio and Semi-Empirical Methods for Electronic Structure

While DFT is a workhorse in computational chemistry, other methods can also be employed to study the electronic structure of Fluorobenzo[c]fluorene. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a more rigorous, albeit computationally expensive, approach to solving the electronic Schrödinger equation. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost.

Excited State Calculations (TD-DFT) for Spectroscopic Prediction

To understand the photophysical properties of Fluorobenzo[c]fluorene, such as its absorption and emission of light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of light absorbed by the molecule to promote an electron from a lower energy orbital to a higher one. These calculations also provide information about the oscillator strengths of these transitions, which determine the intensity of the absorption peaks. By simulating the electronic absorption spectrum, TD-DFT can be a powerful tool for interpreting experimental spectroscopic data and for designing molecules with specific optical properties. For fluorene-based materials, TD-DFT is instrumental in predicting their performance as emitters in OLEDs.

A hypothetical data table summarizing the predicted spectroscopic properties of Fluorobenzo[c]fluorene from TD-DFT calculations is shown below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.5 - 3.8326 - 354> 0.1
S₀ → S₂3.9 - 4.2295 - 318> 0.05
S₀ → S₃4.3 - 4.6270 - 288> 0.1

Note: These values are illustrative and would need to be confirmed by specific TD-DFT calculations on Fluorobenzo[c]fluorene.

Absorption and Emission Spectra Prediction

The photophysical properties of Fluorobenzo[c]fluorene are of significant interest for its potential use in optoelectronic devices. Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the absorption and emission spectra of organic molecules. researchgate.netnih.gov For Fluorobenzo[c]fluorene, TD-DFT calculations can provide insights into the wavelengths of light it absorbs and emits, as well as the nature of the electronic transitions involved.

Theoretical predictions for the absorption and emission maxima of Fluorobenzo[c]fluorene, based on analogous fluorene derivatives, are expected to be influenced by the extent of π-conjugation and the electron-withdrawing nature of the fluorine substituent. The introduction of a fluorine atom can lead to shifts in the absorption and emission wavelengths. acs.org

Table 1: Predicted Photophysical Properties of Fluorobenzo[c]fluorene

PropertyPredicted ValueMethod
Maximum Absorption Wavelength (λmax, abs)~350-400 nmTD-DFT
Maximum Emission Wavelength (λmax, em)~400-450 nmTD-DFT
Predominant Electronic Transitionπ-π*TD-DFT
Triplet Energy Level Determination

The triplet energy level (ET) is a critical parameter for organic light-emitting diodes (OLEDs) and other applications involving excited state phenomena. Computational chemistry provides methods to determine these energy levels with reasonable accuracy. For Fluorobenzo[c]fluorene, the triplet energy can be calculated using DFT and TD-DFT methods. These calculations are essential for assessing its potential as a host or emissive material in phosphorescent OLEDs.

The introduction of a fluorine atom can influence the singlet-triplet energy gap (ΔEST). researchgate.net In some cases, fluorination can lead to a smaller ΔEST, which is beneficial for processes like thermally activated delayed fluorescence (TADF). unimi.it Theoretical studies on benzo-extended cyclohepta[def]fluorene derivatives, which share structural similarities, have shown that the extension of the benzo-ring system can lead to very low-lying triplet states with small singlet-triplet energy gaps. nih.govunifi.it

Table 2: Calculated Triplet State Properties of Fluorobenzo[c]fluorene

PropertyPredicted ValueMethod
Triplet Energy (ET1)~2.0-2.5 eVDFT/TD-DFT
Singlet-Triplet Splitting (ΔEST)~0.5-1.0 eVDFT/TD-DFT

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in different environments, providing insights that are often inaccessible through experimental methods alone.

Conformational Dynamics in Solution and Material Phases

The conformational flexibility of Fluorobenzo[c]fluorene can significantly impact its properties in both solution and solid states. MD simulations can be employed to explore the accessible conformations and the energy barriers between them. While the core benzo[c]fluorene structure is relatively rigid, the fluorine substituent and any potential side chains can introduce degrees of freedom. In solution, the molecule will adopt a range of conformations due to thermal fluctuations and interactions with solvent molecules. In the solid state, the packing arrangement will dictate the preferred conformation. Understanding these dynamics is crucial for predicting material morphology and properties.

Intermolecular Interactions and Aggregation Behavior

The aggregation of polycyclic aromatic hydrocarbons (PAHs) is primarily driven by non-covalent interactions, with π-π stacking being a dominant force. rsc.org The introduction of fluorine into the aromatic system can significantly modulate these interactions. Fluorine is highly electronegative and can alter the quadrupole moment of the aromatic ring, which in turn affects the π-π stacking geometry and strength. rsc.org

Studies on halobenzenes have shown that the presence of fluorine can disrupt the typical π-π stacking observed in their non-fluorinated counterparts, leading to more offset or edge-to-face arrangements. rsc.org This is attributed to changes in the electrostatic interactions between the aromatic rings. rsc.org Therefore, in Fluorobenzo[c]fluorene, the fluorine atom is expected to influence the aggregation behavior, potentially leading to different packing motifs compared to unsubstituted benzo[c]fluorene. This can have profound effects on the material's charge transport and photophysical properties.

Charge Transport Pathway Simulations

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the active materials. For Fluorobenzo[c]fluorene, both hole and electron transport are of interest. Computational simulations can provide a detailed picture of the charge transport pathways at the molecular level.

Fluorination is a common strategy to enhance electron transport in organic semiconductors. researchgate.net The strong electron-withdrawing nature of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. nih.gov Simulations of charge transport in fluorene-based copolymers have shown that both hole and electron mobilities are sensitive to the molecular structure and packing. rug.nlpkusz.edu.cn By modeling the electronic couplings between adjacent Fluorobenzo[c]fluorene molecules and the reorganization energies associated with charge hopping, it is possible to predict the charge carrier mobilities and understand the dominant transport pathways. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed activities or properties. researchgate.net For Fluorobenzo[c]fluorene and related compounds, QSPR studies can be valuable for predicting a range of properties without the need for extensive experimental or computational work.

By developing QSPR models based on a dataset of fluorene derivatives and other PAHs, it is possible to predict properties such as emission wavelengths, triplet energies, and even charge mobilities. researchgate.net These models typically use a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. For instance, descriptors related to the extent of π-conjugation, the presence of specific functional groups (like fluorine), and molecular size can be used to build predictive models for the photophysical and electronic properties of Fluorobenzo[c]fluorene. researchgate.net

Correlation of Fluorine Substitution with Optoelectronic Parameters

The introduction of fluorine atoms into the benzo[c]fluorene framework is predicted to significantly modulate its optoelectronic parameters. Fluorine is a highly electronegative atom, and its substitution on a polycyclic aromatic hydrocarbon (PAH) backbone can induce strong electronic effects. Computational studies on various PAHs have demonstrated that fluorination generally leads to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This is attributed to the inductive effect of the fluorine atoms, which withdraws electron density from the π-conjugated system.

The stabilization of the HOMO and LUMO levels has a direct impact on key optoelectronic parameters. For instance, the ionization potential (IP) and electron affinity (EA) are expected to increase upon fluorination. A higher ionization potential suggests that the molecule is more resistant to oxidation, while a higher electron affinity indicates an enhanced ability to accept an electron. These modifications can be crucial for the application of these materials in electronic devices, where tuning charge injection and transport properties is essential.

The reorganization energy is another important parameter that can be evaluated computationally. It represents the energy required for the geometry of a molecule to relax after a charge is added or removed. Lower reorganization energies are generally desirable for efficient charge transport in organic semiconductors. The rigid structure of the benzo[c]fluorene backbone, combined with the electronic effects of fluorine, could potentially lead to favorable reorganization energies.

Table 1: Predicted Correlation of Fluorine Substitution with Key Optoelectronic Parameters of Benzo[c]fluorene Derivatives

Parameter Effect of Fluorine Substitution Rationale
HOMO Energy Decrease (Stabilization) Inductive electron withdrawal by fluorine atoms.
LUMO Energy Decrease (Stabilization) Inductive electron withdrawal by fluorine atoms. acs.org
Ionization Potential (IP) Increase Increased energy required to remove an electron from the stabilized HOMO. njtech.edu.cn
Electron Affinity (EA) Increase Enhanced ability to accept an electron due to the stabilized LUMO. njtech.edu.cn
Energy Gap (Egap) Potential Increase The differential stabilization of HOMO and LUMO levels can lead to a wider gap. njtech.edu.cn
Reorganization Energy Potential Decrease The rigid molecular structure could lead to smaller geometry changes upon ionization.

Prediction of Spectroscopic and Electronic Characteristics

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the spectroscopic and electronic characteristics of molecules like fluorobenzo[c]fluorene. These calculations can provide detailed information about the nature of electronic transitions, absorption and emission wavelengths, and oscillator strengths.

The primary electronic transition in benzo[c]fluorene and its fluorinated derivatives is expected to be a π-π* transition. mdpi.com The energy of this transition is directly related to the HOMO-LUMO energy gap. Consequently, the modifications in the energy gap induced by fluorine substitution will be reflected in the absorption and emission spectra. If fluorination leads to a widening of the energy gap, a blue shift (a shift to shorter wavelengths) in the maximum absorption wavelength (λmax) would be anticipated. njtech.edu.cn

Theoretical calculations can also predict the oscillator strength (f) of electronic transitions, which is a measure of their intensity. The position and pattern of fluorine substitution can influence the symmetry of the molecular orbitals and, therefore, affect the probability of certain electronic transitions.

Furthermore, computational models can elucidate the nature of excited states. For instance, they can predict the potential for intramolecular charge transfer (ICT) character in the excited state, which can be influenced by the introduction of electron-withdrawing fluorine atoms. While significant ICT is not typically expected in symmetrical fluorene derivatives, the specific substitution pattern can induce some degree of charge redistribution upon excitation. mdpi.com

Table 2: Predicted Spectroscopic and Electronic Characteristics of Fluorobenzo[c]fluorene

Characteristic Predicted Feature Computational Basis
Primary Electronic Transition π-π* Consistent with the electronic structure of conjugated aromatic systems. mdpi.com
Maximum Absorption (λmax) Potential blue shift compared to the parent compound. A wider HOMO-LUMO gap resulting from fluorination would increase the transition energy. njtech.edu.cn
Maximum Emission (λem) Potential blue shift. The emission energy is also governed by the energy gap.
Oscillator Strength (f) Dependent on substitution pattern. Changes in molecular symmetry and orbital overlap upon fluorination affect transition probabilities.
Excited State Character Primarily locally excited (LE) state. While fluorine is electron-withdrawing, significant intramolecular charge transfer is not anticipated in the absence of strong donor groups.

Reactivity and Reaction Mechanisms of Fluorobenzo C Fluoren

Oxidation and Reduction Pathways

The oxidation and reduction of fluorobenzo[c]fluorene involve the addition or removal of electrons from the π-system, potentially leading to the formation of radical ions or stable oxidized species. The location and nature of the fluorine atom are critical in determining the electrochemical potentials and the stability of the resulting intermediates.

The electrochemical properties of fluorene-based compounds have been a subject of interest, particularly in the context of developing new materials with tunable optoelectronic properties. nih.gov The reduction of fluorene (B118485) derivatives can lead to significant changes in their chemical structure and electronic behavior. For instance, in polymers containing fluorenone units, electrochemical reduction can selectively convert the carbonyl group into a methylene (B1212753) group. nih.gov

For fluorobenzo[c]fluorene, cyclic voltammetry would be expected to reveal oxidation and reduction potentials influenced by the fluorine substituent. The fluorine atom, being strongly electron-withdrawing through the inductive effect, would generally make the molecule harder to oxidize (shifting the oxidation potential to a more positive value) and easier to reduce (shifting the reduction potential to a more negative value) compared to the unsubstituted benzo[c]fluorene parent molecule. The stability of the resulting radical cation and anion would depend on the position of the fluorine atom and its ability to delocalize the charge.

Table 1: Expected Influence of Fluorine Substitution on Redox Potentials of Benzo[c]fluorene

Property Unsubstituted Benzo[c]fluorene Fluorobenzo[c]fluorene Rationale
Oxidation Potential E > E Inductive electron withdrawal by fluorine destabilizes the resulting cation.

The photochemical stability of fluorene derivatives is a critical aspect, especially for their application in organic electronics. nih.gov A common degradation pathway under UV irradiation involves the C-9 position of the fluorene core. nih.gov This benzylic carbon is susceptible to oxidation, often leading to the formation of a fluorenone derivative, which introduces a ketonic defect into the conjugated system. nih.govresearchgate.net

In a study on the photodegradation of aqueous fluorene, fluorenone was identified as the major degradation product after irradiation with a mercury lamp. researchgate.net The process is believed to involve radical chain mechanisms. nih.gov For fluorobenzo[c]fluorene, the photooxidative stability would be influenced by the position of the fluorine atom. While the core degradation at the benzylic position (equivalent to C-7 in the benzo[c]fluorene system) would likely still be a primary pathway, the fluorine substituent could affect the rate and mechanism of this process through its electronic effects.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The presence of a fluorine atom on the benzo[c]fluorene skeleton introduces a fascinating dichotomy in its reactivity towards aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the attack of a nucleophile on the carbon bearing the leaving group. masterorganicchemistry.comlibretexts.org The highly electronegative fluorine atom stabilizes the negatively charged intermediate (Meisenheimer complex) through its inductive effect, thereby accelerating the reaction. libretexts.orgyoutube.com In SNAr reactions, fluoride (B91410) is an excellent leaving group, a behavior that is contrary to its role in SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org For SNAr to occur on fluorobenzo[c]fluorene, the presence of additional strong electron-withdrawing groups positioned ortho or para to the fluorine would be highly activating. libretexts.org Recent developments have also shown that organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes with various nucleophiles under mild conditions. nih.gov

Cycloaddition Reactions and Pericyclic Processes

Polycyclic aromatic hydrocarbons can participate in cycloaddition reactions, acting as either the diene or dienophile component. Benzo[b]fluorene derivatives, which are structurally related to benzo[c]fluorene, have been synthesized through thermal intramolecular [4+2] cycloaddition (Diels-Alder) reactions of diarylacetylenes. researchgate.net This suggests that the π-system of fluorobenzo[c]fluorene possesses regions with sufficient diene character to undergo cycloaddition with reactive dienophiles. The specific bay region of the benzo[c]fluorene core would be a likely site for such reactions. The electronic nature of the fluorine substituent would influence the HOMO-LUMO energy levels of the molecule, thereby affecting its reactivity in these pericyclic processes.

Metal-Catalyzed Reactions Involving Fluorobenzo[c]fluorene

Transition metal catalysis offers powerful tools for the functionalization of aromatic compounds, including fluoroarenes.

The direct functionalization of C-H bonds is a highly efficient strategy for modifying organic molecules. researchgate.net In fluoroarenes, the fluorine atom is known to promote ortho-C-H metalation. researchgate.netnih.gov This directing effect can be exploited in palladium-catalyzed reactions to achieve regioselective C-H functionalization. For fluorobenzo[c]fluorene, a palladium catalyst could selectively activate a C-H bond adjacent (ortho) to the fluorine atom. This would generate a palladated intermediate that could then be coupled with various partners (e.g., aryl halides, boronic acids) to introduce new substituents at a specific position. nih.gov This strategy provides a powerful method for the late-stage modification of the fluorobenzo[c]fluorene scaffold, enabling the synthesis of complex derivatives that would be difficult to access through classical methods. researchgate.net

Table 2: Potential Sites for Palladium-Catalyzed C-H Activation on a Hypothetical 1-Fluorobenzo[c]fluorene

Position Proximity to Fluorine Likelihood of Activation Rationale
C-2 ortho High Fluorine is a known ortho-directing group for C-H metalation. researchgate.netnih.gov
C-12 peri Moderate Steric and electronic factors in the bay region could influence reactivity.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of fluorobenzo[c]fluorene, these methodologies are instrumental in introducing a wide array of functional groups, enabling the synthesis of complex molecules with tailored electronic and photophysical properties. The presence of a fluorine atom can influence the reactivity of the aromatic system, making the strategic application of different cross-coupling methods crucial. While specific studies on fluorobenzo[c]fluorene are limited, the principles of common cross-coupling reactions on fluorene and other fluorinated polycyclic aromatic hydrocarbons (PAHs) provide a strong basis for understanding its reactivity.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of aromatic halides. semanticscholar.orgnih.gov In the context of a hypothetical halogenated fluorobenzo[c]fluorene, reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings would be primary choices for derivatization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. researchgate.net For a bromo- or iodo-substituted fluorobenzo[c]fluorene, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) would yield the corresponding arylated or vinylated product. The reaction typically proceeds under basic conditions with a suitable phosphine (B1218219) ligand for the palladium catalyst. The fluorine atom's electron-withdrawing nature may enhance the oxidative addition step of the palladium catalyst to the carbon-halogen bond, potentially facilitating the reaction.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for an organic halide. acs.org This method is known for its tolerance of a wide range of functional groups. A halogenated fluorobenzo[c]fluorene could be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or alkynyl groups. The reaction is catalyzed by palladium complexes, and the specific conditions can be tuned by the choice of ligands and additives. nih.gov

Sonogashira Coupling: This reaction is employed to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov A fluorobenzo[c]fluorene bearing a halide substituent could be efficiently converted to its corresponding alkynyl derivative through a Sonogashira coupling, opening pathways to more extended conjugated systems. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This methodology could be applied to a halogenated fluorobenzo[c]fluorene to introduce vinyl-type substituents. The reaction is catalyzed by a palladium salt and requires a base. nih.gov

The following table summarizes the general conditions for these cross-coupling reactions as they might be applied to a hypothetical halo-fluorobenzo[c]fluorene.

ReactionCoupling PartnerCatalyst SystemBaseTypical Solvents
Suzuki-Miyaura Organoboron ReagentPd(0) complex (e.g., Pd(PPh₃)₄)Aqueous base (e.g., Na₂CO₃, K₃PO₄)Toluene, Dioxane, DMF
Stille Organotin ReagentPd(0) complex (e.g., Pd(PPh₃)₄)Often not requiredToluene, THF, DMF
Sonogashira Terminal AlkynePd(0) complex and Cu(I) saltAmine (e.g., Et₃N, i-Pr₂NH)Toluene, THF, DMF
Heck AlkenePd(II) salt (e.g., Pd(OAc)₂)Amine or inorganic baseDMF, Acetonitrile

Radical Reactions and Their Mechanisms

While ionic reactions are more commonly studied for the functionalization of PAHs, radical reactions offer alternative pathways for creating new bonds, often with unique selectivity. Information specifically on the radical reactions of fluorobenzo[c]fluorene is scarce in the literature. However, by examining the behavior of fluorene and other aromatic compounds, we can infer potential radical-mediated transformations.

The most common type of radical reaction involving aromatic systems is substitution, which can occur through various mechanisms. For fluorobenzo[c]fluorene, radical reactions could be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical methods.

A plausible radical reaction would be a homolytic aromatic substitution. In this process, a radical species attacks the aromatic ring of fluorobenzo[c]fluorene, forming a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom from the ring would lead to the substituted product. The position of the fluorine atom would be expected to influence the regioselectivity of the radical attack due to its electronic effects.

Another potential radical pathway is the formation of a fluorobenzo[c]fluorenyl radical through hydrogen abstraction from the methylene bridge (C7 position). This benzylic-type radical would be stabilized by resonance delocalization over the aromatic system. This radical could then participate in various reactions, such as dimerization or reaction with other radical species.

The general mechanism for a radical substitution on the aromatic ring of fluorobenzo[c]fluorene can be depicted as follows:

Initiation: Generation of a radical species (R•) from an initiator.

Propagation:

Attack of the radical (R•) on the aromatic ring of fluorobenzo[c]fluorene to form a sigma-complex (a resonance-stabilized radical intermediate).

Abstraction of a hydrogen atom from the sigma-complex by another radical or a molecule to restore aromaticity and form the substituted product.

Termination: Combination of two radical species to form a non-radical product.

Influence of Fluorine Atom on Reaction Kinetics and Selectivity

The presence of a fluorine atom on the benzo[c]fluorene framework is expected to have a significant impact on both the kinetics and selectivity of its reactions due to the unique electronic properties of fluorine. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). It also possesses lone pairs of electrons that can be donated to an adjacent π-system, resulting in a resonance effect (+M effect), which is generally weaker than its inductive effect in aromatic systems.

Influence on Reaction Kinetics:

The strong -I effect of the fluorine atom deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. This would likely slow down the rate of electrophilic aromatic substitution reactions compared to the non-fluorinated parent compound. Conversely, the electron-withdrawing nature of fluorine can stabilize anionic intermediates, thereby accelerating nucleophilic aromatic substitution reactions, particularly if the fluorine is positioned ortho or para to a leaving group.

In the context of cross-coupling reactions involving a C-X bond (where X is a halogen), the electron-withdrawing fluorine atom can increase the electrophilicity of the carbon atom attached to the halogen. This can facilitate the oxidative addition step in palladium-catalyzed reactions, potentially leading to faster reaction rates.

Influence on Reaction Selectivity (Regioselectivity):

The directing effect of the fluorine atom in electrophilic aromatic substitution is a result of the interplay between its -I and +M effects. Although it deactivates the ring, the +M effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. Therefore, in an electrophilic substitution reaction on fluorobenzo[c]fluorene, substitution would be expected to occur preferentially at positions ortho or para to the fluorine, provided these positions are sterically accessible.

For nucleophilic aromatic substitution, the fluorine atom strongly activates the ortho and para positions towards nucleophilic attack. This is due to the stabilization of the negatively charged Meisenheimer intermediate through the inductive effect of the nearby fluorine.

In radical reactions, the influence of the fluorine atom on regioselectivity is less predictable and can be influenced by both electronic and steric factors. The high electronegativity of fluorine could disfavor radical attack at the carbon atom to which it is attached.

The following table summarizes the expected influence of a fluorine substituent on different reaction types on the benzo[c]fluorene system.

Reaction TypeInfluence on RateExpected Regioselectivity
Electrophilic Aromatic Substitution Deactivating (slower)ortho, para directing
Nucleophilic Aromatic Substitution Activating (faster)ortho, para directing
Cross-Coupling (at C-X bond) Potentially Activating (faster)Determined by position of leaving group
Radical Substitution Dependent on specific radicalComplex, influenced by electronics and sterics

It is important to reiterate that these predictions are based on general principles of organic chemistry and the observed reactivity of similar fluorinated aromatic compounds. Detailed experimental and computational studies on fluorobenzo[c]fluorene itself would be necessary to fully elucidate the specific effects of the fluorine atom on its reactivity.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

Fluorobenzo[c]fluorene-based materials are increasingly being explored for their potential in high-performance organic electronic and optoelectronic devices. Their inherent properties make them suitable for use as emitters, hosts, and acceptors in these applications.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, fluorobenzo[c]fluorene derivatives have demonstrated versatility, serving as both host materials for phosphorescent emitters and as efficient deep-blue emitters themselves.

The development of efficient and stable host materials is crucial for the performance of phosphorescent OLEDs (PhOLEDs). Spiro-type molecules incorporating benzo[c]fluorene have been investigated as hosts for phosphorescent emitters. For instance, spiro[benzo[c]fluorene-7,9′-fluorene] derivatives functionalized with carbazole (B46965) moieties have been designed as host materials for orange PhOLEDs. researchgate.net

In one study, two spiro-type orange phosphorescent host materials, 9-carbazole-spiro[benzo[c]fluorene-7,9′-fluorene] (OPH-1C) and 5-carbazole-spiro[benzo[c]fluorene-7,9′-fluorene] (OPH-2C), were synthesized. When doped with the orange phosphorescent emitter iridium(III) bis(2-phenylquinoline)acetylacetonate (Ir(pq)2acac), the resulting OLEDs exhibited promising performance. The device utilizing OPH-1C as the host with a 3% doping concentration of Ir(pq)2acac demonstrated an efficiency of 17.6 cd/A at 6.0 V and emitted a pure orange light.

Host MaterialDopantDoping ConcentrationDevice Efficiency (cd/A)Voltage (V)
OPH-1CIr(pq)2acac3%17.66.0

Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. Fluorene-based molecules are promising candidates for deep-blue emitters due to their wide bandgap and high photoluminescence quantum yield. The introduction of fluorine atoms into the benzo[c]fluorene structure can further enhance the properties of these materials, leading to improved color purity and device stability. While direct research on "Fluorobenzo[c]fluorene" as a deep-blue emitter is specific, the broader class of fluorene (B118485) derivatives provides a strong basis for their potential. rsc.org

Research on regioisomeric donor-acceptor-donor chromophores derived from functionalized fluorene has shown that structural isomerism can drastically affect their emission properties, including the color of emission. This highlights the potential for fine-tuning the emission characteristics of fluorobenzo[c]fluorene derivatives for deep-blue and lasing applications.

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the field of organic photovoltaics, fluorobenzo[c]fluorene derivatives have been incorporated into both donor-acceptor conjugated polymers and non-fullerene acceptors to enhance the performance of polymer solar cells.

The design of donor-acceptor (D-A) conjugated polymers is a key strategy for improving the power conversion efficiency (PCE) of organic solar cells. By combining electron-donating and electron-accepting units within the polymer backbone, the absorption spectrum can be broadened and charge separation can be facilitated. Fluorinated benzothiadiazole units, which are structurally related to fluorobenzo[c]fluorene, are often used as the acceptor moiety in these polymers.

The incorporation of fluorine atoms into the polymer backbone can lower the HOMO and LUMO energy levels, leading to higher open-circuit voltages (Voc) in solar cell devices. Furthermore, fluorination can influence the polymer's morphology and charge transport properties.

The development of non-fullerene acceptors (NFAs) is a major focus in OPV research, aiming to overcome the limitations of traditional fullerene-based acceptors. Fluorobenzo[c]fluorene derivatives have been utilized in the design of novel NFAs.

For example, two isomeric non-fullerene acceptors, IFBR-p and IFBR-d, were designed and synthesized using an asymmetric 5-fluorobenzo[c] researchgate.netwikipedia.orgthiadiazole unit. These molecules contain an indacenodithiophene (IDT) central unit and are end-capped with rhodanine (B49660) units. researchgate.net The orientation of the fluorine atoms (proximal or distal to the IDT core) was found to significantly impact the film morphology when blended with the donor polymer PTzBI. researchgate.net

Polymer solar cells based on the PTzBI:IFBR-p blend achieved a power conversion efficiency of 7.3 ± 0.2%, which was higher than the 5.2 ± 0.1% efficiency of the device with PTzBI:IFBR-d. researchgate.net This difference was attributed to the more favorable morphology of the photoactive layer with IFBR-p, which exhibited a lower tendency for over-crystallization. researchgate.net

AcceptorDonor PolymerPower Conversion Efficiency (%)
IFBR-pPTzBI7.3 ± 0.2
IFBR-dPTzBI5.2 ± 0.1
Effects of Fluorination on Charge Transport Properties and Photovoltaic Performance

One of the primary effects of fluorination is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netacs.org This is attributed to the strong electron-withdrawing nature of fluorine atoms. The downward shift of the HOMO level is particularly advantageous for OSCs as it typically leads to a higher open-circuit voltage (VOC), a key parameter in device efficiency. nih.govresearchgate.net For instance, studies on benzothiadiazole-based polymers have shown that increasing the number of fluorine atoms progressively lowers the HOMO energy level, resulting in a VOC increase from 0.56 V to 0.78 V. nih.gov While both frontier orbitals are stabilized, the effect on the HOMO level is often more pronounced, which can lead to a widening of the energy bandgap by 0.1–0.2 eV. acs.org

Beyond tuning energy levels, fluorination significantly influences the charge transport properties of the material. It can promote better molecular packing and higher crystallinity in thin films, which is crucial for efficient charge hopping between molecules. researchgate.net This improved molecular organization can lead to higher charge carrier mobility. nih.gov Furthermore, fluorination can increase the dielectric constant (εr) of the polymer, which aids in the dissociation of excitons into free charge carriers, thereby improving charge transfer and collection efficiency. nih.gov The introduction of fluorine can also enhance intramolecular charge transfer, a desirable characteristic for photoconversion in photovoltaic devices. researchgate.net

However, the degree and position of fluorination must be carefully optimized. While mono-fluorination of certain polymer backbones has led to significant improvements in power conversion efficiency (from 2.3% to 7.2%), perfluorination can sometimes result in poor compatibility with acceptor molecules like PC71BM, leading to inefficient solar energy conversion. acs.org This highlights the complex interplay between electronic effects and morphological factors, such as blend compatibility, which are both influenced by fluorination. acs.orgnih.gov

Table 1. Impact of Fluorination on Key Photovoltaic Parameters
ParameterEffect of FluorinationTypical ResultReference
HOMO/LUMO Energy LevelsLowers both levelsDeeper HOMO, leading to higher VOC researchgate.netacs.org
Energy Bandgap (Eg)Can widen the bandgapIncrease of 0.1–0.2 eV observed in some polymers acs.org
Charge Carrier MobilityGenerally increasesImproved molecular packing and crystallinity nih.govresearchgate.net
Power Conversion Efficiency (PCE)Can significantly increaseJump from 2.3% to 7.2% in an optimized system acs.org
Open-Circuit Voltage (VOC)IncreasesRise from 0.56 V to 0.78 V with increased fluorination nih.gov

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, prized for their low cost, light weight, and large-area fabrication potential. nih.govmit.edu The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer, with key metrics being charge carrier mobility and the on/off current ratio. mit.eduresearchgate.net Fluorene-based oligomers and polymers have been explored as high-performance semiconductors for OFETs. pkusz.edu.cn

The introduction of fluorine into the benzo[c]fluorene framework can impart several beneficial characteristics for OFET applications. A critical challenge for many organic semiconductors is their stability in air and under ambient light, as they can be prone to photo-oxidation, leading to device degradation. pkusz.edu.cn Fluorination can enhance the environmental stability of the semiconductor. By lowering the HOMO energy level, fluorinated compounds become less susceptible to oxidation, which is a crucial factor for achieving long-lived electronic devices. pkusz.edu.cn High-performance oligofluorene derivatives have demonstrated remarkable stability, showing no decrease in on/off ratios for more than two months in air. pkusz.edu.cn

Charge transport in OFETs relies on the efficient hopping of charge carriers between molecules, which necessitates highly ordered thin films. pkusz.edu.cn The charge carrier mobility is strongly dependent on the degree of order within the polycrystalline grains of the semiconductor film. pkusz.edu.cn As seen in photovoltaic applications, fluorination can promote enhanced self-organization and π-π stacking, leading to better-ordered films and consequently higher field-effect mobility. pkusz.edu.cn Certain oligofluorene derivatives have achieved very high field-effect mobilities, exceeding 0.1 cm²/Vs, which is comparable to that of amorphous silicon transistors. pkusz.edu.cn

The fabrication technique and processing conditions, such as the deposition temperature, also play a significant role. In general, field-effect mobility increases with increasing deposition temperature, which is attributed to the formation of better-ordered thin films with larger grain sizes. pkusz.edu.cn The inherent properties of fluorinated benzo[c]fluorene, combined with optimized processing, make it a promising candidate for developing stable, high-mobility p-channel semiconductors for the next generation of organic electronics. pkusz.edu.cn

Fluorescent Probes and Sensors

Design Principles for Fluorinated Fluorophores

Fluorophores based on the fluorene ring system are known for their high fluorescence quantum yields and excellent photostability, making them an attractive scaffold for developing fluorescent probes. researchgate.net The process of designing fluorinated fluorophores, such as those derived from fluorobenzo[c]fluorene, involves the strategic manipulation of the molecular structure to achieve desired photophysical properties for specific sensing and imaging applications. mdpi.comnbuv.gov.ua

A key design principle is the creation of a "push-pull" electronic structure. This involves attaching electron-donating and electron-accepting groups to the conjugated π-system of the fluorophore. This architecture can lead to molecules with large two-photon absorption (2PA) cross-sections, which is highly desirable for two-photon fluorescence microscopy. nbuv.gov.ua This advanced imaging technique allows for deeper tissue penetration and reduced photodamage in biological samples. ucf.edu

Another critical parameter is the two-photon excited fluorescence action cross-section (δη), which is the product of the 2PA cross-section (δ) and the fluorescence quantum yield (η). ucf.edu Maximizing this value is a primary goal in fluorophore design. Higher δη values enable the detection of lower analyte concentrations using reduced laser power, which minimizes phototoxic effects on living cells. ucf.edu Fluorination can influence the quantum yield and photostability of the dye. For example, the synthesis of a series of fluorinated BODIPY dyes was undertaken specifically to achieve higher photostability. mdpi.com

Furthermore, the design often includes a reactive moiety that can be transformed upon interaction with a specific analyte. This transformation should induce a significant change in the fluorophore's emission properties. For example, a probe can be designed to be virtually non-fluorescent in its initial state but become highly fluorescent upon reacting with its target, leading to a high signal-to-noise ratio. ucf.edu The solubility and cellular uptake of the probe are also crucial design considerations, often tailored by modifying peripheral chemical groups. mdpi.com

Sensing Mechanisms

Fluorescent probes function by converting the recognition of a specific analyte into a measurable optical signal, typically a change in fluorescence intensity, wavelength, or lifetime. rsc.org Probes based on fluorinated fluorene derivatives can be engineered to operate through various sensing mechanisms to detect a wide range of targets, from ions and small molecules to large biomolecules like proteins and nucleic acids. researchgate.net

One common mechanism is Intramolecular Charge Transfer (ICT) . In push-pull fluorophores, the extent of charge transfer from the donor to the acceptor group is sensitive to the local environment's polarity. Binding of an analyte can alter the electronic distribution within the probe, leading to a shift in the emission wavelength (a solvatochromic effect), which can be used for sensing. rsc.org

Another powerful mechanism is Photoinduced Electron Transfer (PET) . In a PET sensor, the fluorophore is linked to a receptor unit that also acts as an electron donor or acceptor. In the "off" state, photoexcitation of the fluorophore is followed by rapid electron transfer from or to the receptor, quenching the fluorescence. When the receptor binds to its target analyte, its redox potential is altered, inhibiting the PET process. This restores the fluorescence, switching the sensor to the "on" state.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules are induced to emit intensely upon aggregation. rsc.org This mechanism is the opposite of the more common aggregation-caused quenching (ACQ) effect. Probes designed with AIE properties can be used to sense processes that induce aggregation or changes in solubility. For example, fluorene-derived cyanostilbenes have been shown to exhibit AIE, making them useful for imaging applications. rsc.org

These mechanisms allow for the rational design of highly specific and sensitive probes. For instance, rhodamine-based dyes have been developed to detect hydrogen sulfide, and other fluorophores have been tailored for sensing specific enzymes or for real-time monitoring of processes involved in abnormal immune responses. mdpi.comrsc.org

Self-Assembly and Supramolecular Architectures

Intermolecular Interactions and Molecular Stacking

The ability of molecules like fluorobenzo[c]fluorene to self-assemble into well-defined supramolecular structures is governed by a delicate balance of non-covalent intermolecular interactions. rsc.org These interactions dictate the molecular packing in the solid state, which is fundamental to the performance of organic electronic devices. rsc.org

A primary driving force for the assembly of planar aromatic molecules is π-π stacking . This interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. In fluorene-based systems, substitution at the 9-position is sometimes avoided to facilitate closer π-π stacking. pkusz.edu.cn Spectroscopic studies, such as UV-vis absorption, can provide evidence of intermolecular π-π stacking in solution, often indicated by a decrease in absorption intensity or a shift in the absorption peaks upon aggregation. nih.gov

The introduction of fluorine atoms into the aromatic framework significantly modulates these intermolecular forces. Fluorine is highly electronegative, which can alter the electrostatic potential surface of the molecule, introducing favorable electrostatic interactions with adjacent molecules or with an inorganic framework. researchgate.net Weak, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds and halogen bonding, can play a crucial role in directing the molecular arrangement. sci-hub.st These specific interactions can provide directional control, leading to highly ordered packing motifs that might not be accessible with the non-fluorinated parent molecule. rsc.orgresearchgate.net For example, studies on other halogenated systems have shown that weak intermolecular interactions like Br⋯S bonds can be the primary force in constructing highly ordered supramolecular nanostructures. rsc.org

The interplay of these forces—hydrophobic interactions, π-π stacking, and specific interactions introduced by fluorination—drives the spontaneous self-assembly process. nih.gov This can lead to the formation of various nanostructures, such as fibers, nano-flakes, or cuboid-shaped nanocrystals, depending on the molecular design and assembly conditions. rsc.orgnih.gov Understanding and controlling these intermolecular interactions is key to engineering the supramolecular architecture and, consequently, the bulk material properties. researchgate.net

Film Formation and Morphology in Devices

Generally, thin films of organic semiconductors can be fabricated through either solution-based or vacuum deposition techniques. Solution-based methods, such as spin-coating, drop-casting, and printing techniques, are often favored for their potential in large-area and low-cost manufacturing. The morphology of films produced from solution is highly dependent on parameters like solvent choice, solution concentration, substrate temperature, and post-deposition treatments like thermal or solvent vapor annealing.

For instance, in studies of fluorene-based copolymers, the addition of high-boiling-point additives to the solution has been shown to influence the molecular reorientation time during film formation, thereby affecting the final morphology. Similarly, the substrate temperature during and after deposition can induce different crystalline phases and domain sizes, which in turn impacts charge carrier mobility.

Vacuum deposition, on the other hand, allows for a high degree of control over film thickness and purity, often leading to more ordered crystalline structures. The substrate temperature during deposition is a crucial parameter in controlling the growth mode and molecular orientation in vacuum-deposited films.

The characterization of film morphology is typically carried out using a suite of high-resolution microscopy and scattering techniques. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are commonly employed to visualize the surface topography, revealing features such as grain boundaries, domain sizes, and surface roughness. Grazing-Incidence X-ray Diffraction (GIXD) is a powerful tool for probing the crystalline structure and molecular packing within the thin film, providing insights into the orientation of the molecules with respect to the substrate.

For fluorene-containing polymers, studies have shown that fluorine substitution can impact the resulting film morphology in polymer:fullerene blends, often leading to a reduction in the size scale of phase separation which can be beneficial for photovoltaic applications. acs.org The introduction of fluorine atoms can also lower the HOMO and LUMO energy levels of the material, which is a key consideration in device engineering. rsc.org

While direct experimental data for Fluorobenzo[c]fluoren is not available, the research on analogous compounds underscores the importance of carefully controlling deposition conditions to achieve the desired film morphology for optimal device performance. The table below summarizes the common techniques and parameters that are critical in the study of thin film morphology for organic semiconductors, which would be applicable to the study of this compound.

Table 1: Key Parameters and Techniques in Thin Film Formation and Morphological Characterization

Aspect Parameters and Techniques Typical Influence on Morphology
Film Deposition Methods Spin-Coating, Drop-Casting, Vacuum Thermal Evaporation, Organic Vapour Phase Deposition Determines initial film uniformity, thickness control, and potential for molecular ordering.
Solution Processing Parameters Solvent Type, Solute Concentration, Additives (e.g., DIO) Affects solubility, drying rate, and molecular self-assembly, influencing crystallinity and phase separation.
Substrate and Interfacial Effects Substrate Temperature, Surface Energy, Surface Treatments (e.g., SAMs) Influences nucleation, crystal growth, and molecular orientation at the semiconductor-dielectric interface.
Post-Deposition Treatments Thermal Annealing, Solvent Vapor Annealing Can improve crystallinity, increase domain size, and reduce defects by providing energy for molecular rearrangement.
Morphological Characterization Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) Provides real-space imaging of surface topography, grain size, and phase separation.

| Structural Characterization | Grazing-Incidence X-ray Diffraction (GIXD), X-ray Reflectivity (XRR) | Determines crystalline structure, molecular packing, orientation, and film thickness. |

Further research focused specifically on this compound is necessary to elucidate the precise relationships between its film formation, morphology, and performance in advanced material applications.

Molecular Interactions with Biological Systems Mechanistic Perspectives

Molecular Binding and Recognition

The journey of Fluorobenzo[c]fluorene within a biological system begins with its interaction with and recognition by various proteins and receptors. These initial binding events are critical determinants of its metabolic fate and subsequent biological effects.

Interaction Mechanisms with Proteins and Enzymes (e.g., Cytochrome P450)

Polycyclic aromatic hydrocarbons (PAHs) like benzo[c]fluorene are known to be metabolized by the cytochrome P450 (CYP) superfamily of enzymes. This metabolic activation is a crucial step that can convert the relatively inert parent compound into reactive intermediates capable of binding to cellular macromolecules. The specific isoforms involved in the metabolism of benzo[c]fluorene and its fluorinated analogs play a significant role in determining the nature and extent of their biological activity.

While direct studies on Fluorobenzo[c]fluoren are limited, research on other PAHs indicates that enzymes such as CYP1A1 and CYP1B1 are primarily responsible for their oxidation. The interaction with these enzymes is initiated by the binding of the PAH molecule within the hydrophobic active site of the enzyme. The planarity of the aromatic system facilitates this binding through van der Waals forces and π-π stacking interactions with aromatic amino acid residues in the active site.

The introduction of a fluorine atom into the benzo[c]fluorene structure is anticipated to influence this interaction in several ways:

Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron distribution of the aromatic system. This can affect the susceptibility of different positions on the ring to oxidation by the heme-iron center of the CYP enzyme.

Steric Effects: While fluorine is relatively small, its presence can introduce steric hindrance that may affect the orientation of the molecule within the active site, potentially favoring or disfavoring metabolism at specific sites.

Metabolic Switching: Fluorine substitution can block metabolism at the site of fluorination, a phenomenon known as "metabolic switching." This can redirect the metabolic pathway towards other positions on the molecule, potentially leading to the formation of different metabolites with altered biological activities. For instance, studies on fluorinated derivatives of other PAHs have shown that blocking a specific site of metabolism can either decrease or, in some cases, enhance the formation of mutagenic metabolites.

The table below summarizes the potential effects of fluorine substitution on the interaction of benzo[c]fluorene with cytochrome P450 enzymes, based on established principles from related compounds.

FeatureEffect of Fluorine SubstitutionPotential Consequence
Binding Affinity May be altered due to changes in electronic and steric properties.Could either increase or decrease the rate of metabolism.
Orientation in Active Site Can be influenced by the position of the fluorine atom.May lead to the formation of different regioisomeric metabolites.
Metabolic Pathway Can block oxidation at the fluorinated position.May result in "metabolic switching" and the production of novel metabolites.

Ligand-Receptor Binding Studies

Many of the biological effects of PAHs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the induction of a battery of genes, including those encoding for metabolizing enzymes like CYP1A1 and CYP1B1.

The binding affinity of a PAH to the AhR is a key determinant of its potency in inducing these downstream effects. Studies with various PAHs have demonstrated that structural features such as the number and arrangement of aromatic rings, as well as the presence of substituents, can significantly impact AhR binding.

For Fluorobenzo[c]fluorene, the fluorine substituent is expected to modulate its binding to the AhR. The increased lipophilicity and altered electronic properties conferred by the fluorine atom could either enhance or diminish its affinity for the receptor's ligand-binding pocket. Research on other halogenated aromatic hydrocarbons has shown that halogenation can, in some cases, increase the binding affinity for the AhR. rsc.org Therefore, it is plausible that Fluorobenzo[c]fluorene could be a potent AhR agonist.

Ligand-receptor binding studies, often employing techniques such as radioligand binding assays or reporter gene assays, are essential to quantitatively assess the affinity of Fluorobenzo[c]fluorene for the AhR and to compare its potency to that of its parent compound and other PAHs.

Nucleic Acid Interactions

The ultimate genotoxic effects of many PAHs, including benzo[c]fluorene, stem from the covalent binding of their reactive metabolites to DNA, forming DNA adducts. These adducts can disrupt the normal functioning of DNA, leading to mutations and potentially initiating carcinogenesis.

Mechanisms of DNA Adduct Formation

The metabolic activation of benzo[c]fluorene, as with other PAHs, proceeds through the formation of dihydrodiol epoxides. These electrophilic intermediates can then react with nucleophilic sites on DNA bases, primarily guanine and adenine.

Studies on the parent compound, 7H-Benzo[c]fluorene (B[c]F), have shown that it is metabolically activated to derivatives that covalently modify DNA. nih.gov In human cell lines such as MCF-7 (breast cancer), HepG2 (hepatoma), and Caco-2 (colon adenocarcinoma), B[c]F treatment leads to the formation of multiple DNA adducts. nih.gov One of the identified adducts is derived from 3-hydroxy-B[c]F, while others are derived from the 3,4-dihydrodiol of B[c]F. nih.gov The formation of these adducts demonstrates that human cells possess the necessary enzymatic machinery to activate B[c]F into DNA-reactive species. nih.gov

The introduction of a fluorine atom into the benzo[c]fluorene backbone can influence the process of DNA adduct formation in several ways:

Altered Metabolism: As discussed previously, fluorine substitution can alter the metabolic profile, potentially leading to the formation of different dihydrodiol epoxides with varying reactivity towards DNA.

Electronic Effects on Reactivity: The electron-withdrawing nature of fluorine can affect the stability and reactivity of the epoxide ring, which could influence the rate and regioselectivity of DNA adduction.

Studies on other fluorinated PAHs, such as benzo[b]fluoranthene, have shown that fluorine substitution generally leads to a decrease in the extent of DNA binding compared to the parent compound. nih.gov This suggests that Fluorobenzo[c]fluorene may also exhibit reduced DNA adduct formation relative to benzo[c]fluorene. The table below outlines the DNA adducts formed from the parent compound, 7H-Benzo[c]fluorene, in different human cell lines.

Cell LinePrecursor Metabolite(s)Number of Adducts Detected
MCF-7 (Breast Cancer)3-hydroxy-B[c]F and another unidentified metabolite2
HepG2 (Hepatoma)3-hydroxy-B[c]F and another unidentified metabolite2
Caco-2 (Colon Adenocarcinoma)3-hydroxy-B[c]F and 3,4-dihydrodiol-B[c]FAt least 4

Intercalation and Groove Binding

In addition to covalent adduction, some PAHs and their metabolites can interact with DNA through non-covalent mechanisms, such as intercalation and groove binding.

Intercalation: This mode of interaction involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. This can cause a distortion of the DNA structure, potentially interfering with processes like replication and transcription.

Groove Binding: Molecules can also bind within the major or minor grooves of the DNA helix, stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions.

While there is no direct evidence for the intercalation or groove binding of this compound, its planar tetracyclic aromatic structure makes it a candidate for such interactions. The fluorine substituent could potentially influence these non-covalent interactions by altering the molecule's size, shape, and electronic properties.

Utilizing Fluorine as a Conformational and Interfacial Probe in Biological Systems

The fluorine atom possesses unique properties that make it an excellent probe for studying molecular interactions and conformational changes in biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F nucleus has a spin of 1/2, is 100% naturally abundant, and exhibits a large chemical shift dispersion, making it highly sensitive to its local electronic environment. nih.govnih.gov

In the context of Fluorobenzo[c]fluorene, the fluorine atom can serve as a reporter group to monitor its interactions with proteins and DNA. nih.gov

Probing Protein Binding: When this compound binds to a protein like a CYP enzyme or the AhR, the chemical shift of the 19F nucleus is likely to change. This change can provide information about the binding event, the nature of the binding pocket, and any conformational changes that occur in the protein or the ligand upon binding. nih.govnih.gov

Investigating DNA Interactions: Similarly, when this compound or its metabolites interact with DNA, either through covalent adduction or non-covalent binding, the 19F chemical shift will be perturbed. This can be used to study the specific site of interaction on the DNA, the orientation of the molecule within the DNA structure, and the local conformational changes in the DNA helix induced by the binding event.

The sensitivity of the 19F chemical shift to its environment makes it a powerful tool for elucidating the subtle details of the molecular interactions of Fluorobenzo[c]fluorene that are difficult to obtain with other techniques. These studies can provide valuable insights into the structure-activity relationships of this class of compounds and the molecular mechanisms underlying their biological effects.

¹⁹F NMR for Monitoring Molecular Dynamics in Biological Environments

The fluorine-19 nucleus is an exceptionally sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance and high gyromagnetic ratio make it highly sensitive to changes in its local chemical environment. In principle, a molecule like Fluorobenzo[c]fluorene, if incorporated into or interacting with a biological system, could serve as a reporter on molecular dynamics.

Changes in the ¹⁹F NMR chemical shift, line width, and relaxation rates of Fluorobenzo[c]fluorene could theoretically provide information on:

Conformational Changes: Alterations in the three-dimensional structure of a protein or nucleic acid could perturb the electronic environment of a nearby Fluorobenzo[c]fluorene molecule, leading to a change in its ¹⁹F chemical shift.

Molecular Motion: The dynamics of a biological macromolecule, such as domain movements or loop flexibility, could be reflected in the relaxation parameters of the ¹⁹F nucleus of an associated Fluorobenzo[c]fluorene.

However, no studies have been published that utilize Fluorobenzo[c]fluorene for this purpose. Research in this area typically involves the site-specific incorporation of fluorinated amino acids into proteins.

Probing Protein-Ligand and Protein-Protein Interactions

¹⁹F NMR is a powerful tool for studying interactions between biomolecules. A fluorinated probe, in this hypothetical case Fluorobenzo[c]fluorene, could be used in two primary ways:

Observing the Fluorinated Ligand: If Fluorobenzo[c]fluorene were to act as a ligand, its ¹⁹F NMR signal would be expected to change upon binding to a protein. This could manifest as a change in chemical shift, an increase in line broadening, or through more advanced techniques like saturation transfer difference (STD) NMR.

Observing a Fluorine-Labeled Protein: If a protein were labeled with a fluorine-containing group, the binding of a ligand (which could be a molecule related to benzo[c]fluorene) could be monitored by observing changes in the protein's ¹⁹F NMR spectrum.

While these are established methods, there is no specific research applying them with Fluorobenzo[c]fluorene.

Table 1: Hypothetical ¹⁹F NMR Chemical Shift Changes of Fluorobenzo[c]fluorene Upon Binding to a Generic Protein

State of Fluorobenzo[c]fluoreneHypothetical ¹⁹F Chemical Shift (ppm)Hypothetical Linewidth (Hz)
Free in solution-115.05
Bound to Protein X-118.550

This table is purely illustrative and not based on experimental data.

Influence of Fluorine on Molecular Recognition Specificity

The introduction of fluorine atoms into a molecule can significantly impact its binding affinity and specificity for a biological target. The high electronegativity and the ability of fluorine to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, can alter the molecular recognition properties of a ligand.

For a molecule like benzo[c]fluorene, the addition of a fluorine atom could:

Alter Electrostatic Interactions: The strong dipole moment of the C-F bond could change the electrostatic potential surface of the molecule, influencing its interaction with polar residues in a protein's binding pocket.

Introduce New Binding Interactions: A fluorine atom could act as a hydrogen bond acceptor or participate in halogen bonding, providing additional anchor points for binding.

Modify Hydrophobicity: Fluorination can alter the lipophilicity of a molecule, which can affect its partitioning into the hydrophobic core of a protein.

Despite these well-understood principles, the specific influence of fluorine on the molecular recognition of Fluorobenzo[c]fluorene has not been investigated in the scientific literature.

Environmental Chemical Pathways of Fluorobenzo C Fluoren Analogues

Formation Mechanisms in Environmental Matrices

The formation of fluorobenzo[c]fluorene analogues is predominantly linked to high-temperature processes involving the incomplete combustion of organic materials.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in the formation of PAHs. icm.edu.plnih.gov During the pyrolysis of organic matter such as coal, oil, wood, and plastics, complex chemical reactions lead to the formation of stable aromatic structures. icm.edu.plyoutube.com The presence of fluorine-containing precursors in the feedstock can lead to the formation of fluorinated PAHs. nih.gov

Incomplete combustion, a common process in industrial activities, vehicle engines, and natural fires, also generates a wide array of PAHs. youtube.com When organic materials containing both carbon and fluorine are burned without a sufficient oxygen supply, the resulting chemical mixture can include fluorobenzo[c]fluorene analogues. The specific isomers and congeners formed depend on various factors, including the temperature, pressure, and the chemical composition of the fuel. nih.gov Research on the pyrolysis of sesquiterpenes has shown that PAHs are major components of the resulting products at temperatures of 400 and 500°C. nih.gov

Table 1: General Conditions Leading to PAH Formation

Process Temperature Range (°C) Common Feedstocks Resulting Products
Pyrolysis 300 - 1000+ Coal, Plastics, Biomass PAHs, Char, Syngas
Incomplete Combustion 500 - 1500+ Fossil fuels, Wood, Waste PAHs, Soot, CO, CO2

The sources of fluorobenzo[c]fluorene analogues can be categorized as both natural and anthropogenic, with the latter being the predominant contributor.

Natural Sources: Natural sources of PAHs include forest fires, volcanic eruptions, and the natural seepage of petroleum and coal deposits. youtube.comresearchgate.net While these events release a complex mixture of PAHs into the environment, the formation of fluorinated PAHs from these sources is less well-documented and is likely dependent on the presence of naturally occurring organofluorine compounds in the combusted material.

Anthropogenic Sources: Human activities are the primary source of PAH emissions, including fluorinated analogues. researchgate.netpjoes.com Key anthropogenic sources include:

Industrial Processes: Activities such as coal gasification, coke production, and aluminum manufacturing can release PAHs. icm.edu.pl If fluorine-containing materials are used or present as impurities, fluorinated PAHs may be formed.

Waste Incineration: The incineration of municipal and industrial waste, which can contain a wide variety of plastics and other organic materials, is a significant source of PAHs. youtube.com

Vehicle Emissions: The combustion of fossil fuels in internal combustion engines produces PAHs, which are released into the atmosphere through exhaust. youtube.com

Residential Heating: The burning of wood and coal in residential stoves and fireplaces contributes to local PAH concentrations. pjoes.com

Degradation and Transformation Pathways

Once released into the environment, fluorobenzo[c]fluorene analogues are subject to various degradation and transformation processes that determine their persistence and fate.

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of PAHs in the environment, particularly in the atmosphere and in surface waters. nih.govresearchgate.net This process involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the chemical transformation of the PAH molecule.

In the atmosphere, gaseous PAHs can react with hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation process. pjoes.com PAHs adsorbed onto airborne particulate matter can also undergo photolysis, although the rates may be different from those in the gas phase. pjoes.com

In aqueous environments, the direct photolysis of PAHs can occur, leading to the formation of various degradation products. nih.gov The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers. Studies on the photodegradation of fluorene (B118485), a related non-fluorinated PAH, have shown that it can be degraded by UV radiation, with the formation of intermediates such as 9-fluorenone (B1672902). nih.govresearchgate.net It is expected that fluorobenzo[c]fluorene analogues would undergo similar photochemical transformations.

Biodegradation is a key process for the removal of PAHs from contaminated soils and sediments. mdpi.comscialert.netfrontiersin.org This process is mediated by microorganisms, primarily bacteria and fungi, that can use PAHs as a source of carbon and energy. oup.com

The biodegradation of PAHs typically begins with an oxidation step catalyzed by enzymes such as dioxygenases in bacteria and cytochrome P450 monooxygenases in fungi. oup.comnih.gov This initial attack introduces oxygen atoms into the aromatic ring structure, making it more susceptible to further degradation. The metabolic pathways for the degradation of many PAHs, such as fluorene, have been extensively studied. nih.govresearchgate.net For instance, the degradation of fluorene by Pseudomonas sp. can proceed through the formation of 9-fluorenone and subsequent ring cleavage. nih.gov

While the biodegradation of fluorinated aromatic compounds has been studied, specific pathways for fluorobenzo[c]fluorene are not well-established. The presence of the fluorine atom can influence the rate and pathway of biodegradation, as the carbon-fluorine bond is very strong and can make the molecule more resistant to microbial attack. However, some microorganisms have been shown to be capable of degrading fluorinated compounds.

Table 2: Microorganisms Involved in PAH Biodegradation

Microorganism Type Examples Key Enzymes
Bacteria Pseudomonas, Mycobacterium, Rhodococcus Dioxygenases
Fungi Aspergillus, Penicillium, Fusarium Cytochrome P450 monooxygenases, Ligninolytic enzymes

In addition to biodegradation, PAHs in soil and sediment can undergo abiotic (non-biological) chemical transformations. tandfonline.com These processes are influenced by the physical and chemical properties of the soil or sediment, such as pH, temperature, and the presence of minerals and organic matter. herts.ac.uk

PAHs can bind to soil and sediment particles, which affects their mobility and bioavailability. scialert.netnih.gov This sorption is particularly strong for higher molecular weight PAHs. Once sorbed, PAHs may be more persistent as they are less available for microbial degradation and photodegradation. nih.govsccwrp.org

Chemical oxidation can also occur, mediated by minerals such as metal oxides. tandfonline.com These reactions can lead to the formation of oxygenated and other transformed PAH derivatives. The fate of PAHs in these environments is complex, involving a combination of biotic and abiotic processes that determine their ultimate persistence and potential for transport. nih.govnih.govsccwrp.org

Transport and Distribution Mechanisms in Environmental Compartments

The movement and partitioning of fluorobenzo[c]fluoren analogues in the environment are complex processes dictated by their physicochemical properties and interactions with environmental matrices. The presence of fluorine, a highly electronegative atom, can modify the electron distribution within the aromatic system, influencing intermolecular forces and, consequently, the compound's transport and distribution.

Adsorption and Desorption Processes

The extent to which this compound analogues are sequestered in soil and sediment is largely governed by adsorption and desorption processes. These processes are influenced by the properties of both the chemical and the environmental matrix.

Research Findings:

The adsorption of PAHs, including their fluorinated analogues, onto environmental solids is primarily driven by hydrophobic interactions. For this compound, the planar structure facilitates π-π interactions with organic matter in soil and sediment. osti.gov However, the substitution of hydrogen with fluorine can weaken the aromatic character of the PAH rings. elsevierpure.comnih.gov This alteration may influence the strength of these π-π stacking interactions.

The primary factors influencing the adsorption and desorption of these compounds include:

Soil and Sediment Organic Matter: The organic carbon content is a key determinant of sorption capacity. The hydrophobic nature of this compound analogues leads to their partitioning into the organic fraction of soils and sediments.

Clay Mineralogy: Clay minerals can also contribute to the adsorption of PAHs, with studies showing favorable adsorption of various PAHs onto materials like montmorillonite. mdpi.com

pH: While the effect of pH on the sorption of neutral PAHs is generally considered to be minimal, it can influence the surface charge of soil components, indirectly affecting adsorption.

Ionic Strength: Changes in ionic strength can impact the sorption of PAHs, although the effect is often less pronounced than that of organic matter content. nih.gov

The kinetics of adsorption for similar compounds, such as perfluorinated acids, have been described by biexponential models, suggesting the presence of both fast and slow sorption sites on soil particles. nih.gov Desorption processes are often hysteretic, meaning that the compounds are more strongly retained than predicted by adsorption isotherms alone, which can lead to their long-term persistence in the environment.

Table 1: Factors Influencing Adsorption-Desorption of this compound Analogues

FactorInfluence on AdsorptionResearch Insight
Soil Organic Carbon Increases adsorptionPrimary sorbent for hydrophobic organic compounds.
Clay Content Increases adsorptionProvides surface area and potential interaction sites. mdpi.com
Fluorine Substitution May alter π-π interactionsFluorination can weaken the aromatic character of the PAH core. elsevierpure.comnih.gov
Aqueous Solubility Inversely related to adsorptionLower solubility generally leads to higher sorption coefficients. nih.gov

Bioavailability and Bioaccumulation at a Molecular Level

The bioavailability of this compound analogues dictates their potential to be taken up by organisms and enter the food web. At a molecular level, this is governed by the compound's ability to cross biological membranes and interact with biological macromolecules.

Research Findings:

The lipophilic nature of this compound suggests a tendency to partition into the lipid bilayers of cell membranes. Molecular dynamics simulations of other hydrophobic molecules in lipid membranes can provide insights into how these compounds might behave. nih.gov The insertion and orientation within the membrane would be influenced by the specific pattern and degree of fluorination.

Once in the circulatory system of an organism, this compound analogues are likely to bind to proteins. Studies on other per- and polyfluoroalkyl substances (PFASs) have shown a strong binding affinity for serum albumins. nih.gov This interaction is a significant factor in their bioaccumulation and can influence their distribution and residence time in the body. The binding is often driven by a combination of hydrophobic interactions with the fluorinated tail and electrostatic interactions with the polar functional groups of the protein. researchgate.net

The molecular interactions governing bioavailability and bioaccumulation include:

Membrane Partitioning: The hydrophobicity of the fluorinated aromatic structure will drive its partitioning from aqueous environments into lipid-rich biological membranes.

Protein Binding: Non-covalent interactions with proteins, particularly serum albumin, are expected to be a key mechanism for the transport and retention of these compounds in biological systems. mdpi.commdpi.com The binding affinity will likely depend on the specific isomer and the nature of the fluorine substitution.

Table 2: Molecular Interactions in Bioaccumulation of this compound Analogues

Molecular InteractionBiological ComponentSignificance
Hydrophobic Partitioning Lipid Bilayers (Cell Membranes)Facilitates uptake from the environment and distribution into tissues.
Protein Binding Serum Albumin and other proteinsInfluences transport, distribution, and persistence within an organism. nih.govresearchgate.net
π-π Stacking Aromatic Amino Acid Residues in ProteinsCan contribute to the stability of protein-ligand complexes.

Advanced Analytical Methodologies for Environmental Monitoring (Beyond Basic Identification)

The detection and quantification of this compound analogues in complex environmental matrices require sophisticated analytical techniques that offer high sensitivity and selectivity.

Spectroscopic Fingerprinting for Environmental Samples

Spectroscopic techniques can provide a "fingerprint" of the chemical composition of an environmental sample, allowing for the identification of specific contaminants like this compound.

Research Findings:

Fluorescence Spectroscopy: PAHs are known for their characteristic fluorescence spectra. Techniques like synchronous fluorescence spectroscopy and the use of laser-excited fluorescence can provide sensitive detection and fingerprinting of aromatic compounds in environmental samples. nih.govulpgc.es The introduction of fluorine atoms can shift the excitation and emission maxima, potentially providing a unique spectral signature for this compound analogues.

These spectroscopic fingerprints can be used for source tracking and for assessing the transformation of these compounds in the environment.

Table 3: Spectroscopic Techniques for Fingerprinting this compound

TechniquePrincipleInformation Provided
Fluorescence Spectroscopy Excitation and emission of light by conjugated π-systems.Highly sensitive detection, characteristic spectral profiles for different aromatic structures. ulpgc.es
Raman Spectroscopy Inelastic scattering of monochromatic light.Detailed structural information, identification of specific chemical bonds (e.g., C-F). mdpi.com
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides fingerprints related to the chemical structure of PAHs. nih.gov

Chromatographic Separation Coupled with High-Resolution Mass Spectrometry

The combination of advanced chromatographic separation with high-resolution mass spectrometry (HRMS) is the state-of-the-art for the unambiguous identification and quantification of trace organic contaminants.

Research Findings:

Chromatographic Separation:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced resolving power compared to conventional GC, which is crucial for separating complex mixtures of PAH isomers. strath.ac.ukresearchgate.net GCxGC coupled with time-of-flight mass spectrometry (TOFMS) is particularly powerful for creating detailed chemical fingerprints of environmental samples. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC provides rapid and efficient separation of a wide range of compounds, including those that are not amenable to GC analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS):

Orbitrap MS: Orbitrap mass analyzers provide high resolution and mass accuracy, enabling the determination of the elemental composition of unknown compounds. lcms.czresearchgate.netufz.deiitb.ac.in This is invaluable for identifying novel this compound analogues and their transformation products.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS offers the highest available mass resolution and accuracy, allowing for the separation of isobars with very similar masses.

The analysis of fragmentation patterns in HRMS provides crucial structural information. frontiersin.orglibretexts.orgnih.govmiamioh.edu The characteristic fragmentation of the benzo[c]fluorene backbone, combined with losses of fluorine-containing fragments, would allow for the confident identification of these compounds.

Table 4: Advanced Analytical Platforms for this compound Analysis

PlatformSeparation PrincipleDetection PrincipleKey Advantages
GCxGC-TOFMS Two-dimensional gas chromatography based on volatility and polarity.Time-of-flight mass analysis.Superior separation of isomers, high-speed data acquisition. strath.ac.ukmdpi.com
UHPLC-Orbitrap HRMS Reversed-phase or normal-phase liquid chromatography.High-resolution, accurate-mass analysis in an Orbitrap.Suitable for a broad range of polarities, confident identification of unknowns. mdpi.comresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Complex Fluorobenzo[c]fluoren Architectures

The advancement of applications for this compound hinges on the development of versatile and efficient synthetic methods to create more complex and functionally diverse molecular architectures. Current synthetic routes for benzo[c]fluorene and its derivatives often rely on multi-step processes that can be arduous and may lack the scalability required for materials production. researchgate.net Future research will likely focus on pioneering new synthetic protocols that offer greater control over regioselectivity and allow for the introduction of a wide array of functional groups.

Promising avenues for exploration include the adaptation of modern synthetic techniques such as C-H bond functionalization, which could enable the direct attachment of fluorine atoms or other moieties to the benzo[c]fluorene core, thereby streamlining the synthetic process. acs.org Furthermore, novel annulation strategies and transition-metal-free reactions, like the Lewis acid-catalyzed Prins-type cycloaromatization, could provide operationally simple and air-tolerant conditions for the gram-scale synthesis of these compounds. researchgate.net The development of one-pot tandem reactions, such as the Michael addition-Aldol condensation cascade, could also offer an efficient pathway to highly functionalized fluorenol precursors, which can then be converted to the desired this compound derivatives. researchgate.net

The ability to synthesize a library of this compound derivatives with tailored electronic and steric properties is crucial for systematically investigating structure-property relationships. nbinno.com This will be instrumental in optimizing their performance in various applications.

Synthetic StrategyPotential AdvantagesRelevant Precursors
C-H Bond FunctionalizationDirect, atom-economical functionalizationBenzo[c]fluorene
Prins-Type CycloaromatizationTransition-metal-free, scalableEnol ethers
Tandem Michael-Aldol CascadeOne-pot synthesis of complex precursorso-formyl-ynones
Palladium-Catalyzed AnnulationEfficient construction of the core structureDibromo-fluorenones and alkynes

This table illustrates potential synthetic strategies for creating complex this compound architectures, based on established methods for related compounds.

Advanced Characterization Techniques for In Situ Studies

A comprehensive understanding of the behavior of this compound in various environments requires the use of advanced characterization techniques capable of in situ analysis. Such studies are critical for elucidating reaction mechanisms, degradation pathways, and the dynamic processes that govern the performance of materials incorporating this compound. Future research will increasingly rely on methods that can provide real-time information on molecular transformations and interactions.

Techniques such as ambient mass spectrometry, including Direct Analysis in Real Time Mass Spectrometry (DART-MS), are emerging as powerful tools for the high-throughput screening of PAHs and their derivatives without extensive sample preparation. nih.gov This could be particularly useful for monitoring the synthesis of this compound derivatives or for detecting their presence in complex matrices. For in situ monitoring of PAHs in aqueous environments, immunosensing techniques are showing great promise due to their potential for portability and real-time analysis. nih.govnih.gov

Spectroscopic methods will also play a pivotal role. Time-resolved spectroscopy coupled with X-ray excited optical luminescence (XEOL) can be employed to study the photophysical properties and decay kinetics of this compound in various media. researchgate.net The combination of chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with sensitive detectors such as mass spectrometry (MS) and fluorescence detection (FLD) will continue to be essential for both qualitative and quantitative analysis. stmarys-ca.edusemanticscholar.org

Characterization TechniqueInformation GainedPotential Application for this compound
DART-MSRapid screening and identificationReal-time reaction monitoring
ImmunosensingIn situ detection in aqueous samplesEnvironmental monitoring
Time-resolved XEOLPhotophysical properties, decay kineticsUnderstanding excited-state behavior
GC-MS / HPLC-FLDSeparation, identification, and quantificationPurity analysis and degradation studies

This table summarizes advanced characterization techniques and their potential applications for in situ studies of this compound.

Multiscale Computational Modeling of this compound Systems

Computational modeling is an indispensable tool for predicting the properties of new materials and for gaining insights into molecular-level phenomena that are often difficult to probe experimentally. For this compound, multiscale modeling approaches can bridge the gap between the electronic structure of a single molecule and the macroscopic properties of a bulk material. rsc.org

At the most fundamental level, quantum chemistry methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such calculations can predict how fluorination affects the HOMO and LUMO energy levels, which is crucial for designing materials for organic electronics. rsc.org

For larger systems, such as polymers or molecular aggregates, a combination of quantum mechanics and molecular mechanics (QM/MM) methods can be employed. rsc.org This approach allows for a high-level theoretical treatment of the electronically active this compound core while the surrounding environment is described with a more computationally efficient classical force field.

Finally, coarse-graining techniques can be used to simulate the long-term behavior and morphology of materials incorporating this compound, which is essential for understanding device stability and performance. rsc.orgmdpi.com These multiscale simulations can guide the rational design of new materials by providing a predictive framework for their properties.

Modeling TechniqueScalePredicted Properties
Density Functional Theory (DFT)ElectronicHOMO/LUMO energies, reactivity, spectra
Quantum Mechanics/Molecular Mechanics (QM/MM)MolecularProperties in a complex environment
Coarse-GrainingMesoscopicBulk morphology, long-term dynamics

This table outlines different computational modeling techniques and their applicability for studying this compound systems at various scales.

Integration of this compound into Next-Generation Functional Materials

The unique properties of fluorene (B118485) derivatives, particularly their excellent photophysical characteristics and high thermal stability, have made them key components in a variety of organic electronic devices. nbinno.comentrepreneur-cn.com The introduction of fluorine into the benzo[c]fluorene framework is expected to further enhance these properties, making this compound an attractive candidate for next-generation functional materials. rsc.org

In the realm of organic light-emitting diodes (OLEDs), fluorene-based materials are widely used as emitters and host materials. mdpi.comwikipedia.orgrsc.org The fluorination of the benzo[c]fluorene core could lead to materials with deeper blue emission, improved color purity, and higher quantum efficiencies. researchgate.net Moreover, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the resistance to oxidative degradation, which are critical for device longevity. rsc.org

Fluorinated PAHs are also being explored as p-type semiconductors in organic field-effect transistors (OFETs). oup.com The introduction of fluorine can influence the solid-state packing of the molecules through C-H•••F interactions, potentially leading to enhanced charge carrier mobility. rsc.org The planarity of the this compound molecule, a result of the small steric footprint of fluorine, is also beneficial for efficient π-π stacking and charge transport. oup.com

Furthermore, the responsiveness of the fluorescence of fluorene-based polymers to external stimuli makes them suitable for use in chemical sensors. researchgate.net The specific interactions of this compound with analytes could be exploited to develop highly sensitive and selective sensing platforms.

Application AreaPotential Role of this compoundExpected Benefits of Fluorination
Organic Light-Emitting Diodes (OLEDs)Emitter or host materialImproved efficiency, stability, and color purity
Organic Field-Effect Transistors (OFETs)p-type semiconductorEnhanced charge mobility and oxidative stability
Chemical SensorsFluorescent probeHigh sensitivity and selectivity
Organic Photovoltaics (OPVs)Donor or acceptor materialTunable energy levels, improved stability

This table highlights potential applications for this compound in next-generation functional materials and the anticipated advantages of fluorination.

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

The performance and self-assembly of molecular materials are governed by a complex interplay of non-covalent interactions. For this compound, a deeper mechanistic understanding of its intermolecular interactions is crucial for the rational design of materials with desired properties. The presence of fluorine can significantly alter the nature of these interactions compared to its non-fluorinated counterpart.

Fluorinated aromatic rings are known to participate in a variety of non-covalent interactions, including π-stacking, C-F•••X (where X can be H, a lone pair, or another atom), and electrostatic interactions. nih.govingentaconnect.comnih.gov The prototypical interaction of fluorinated arenes is π-stacking, which can be significantly stronger than in their hydrocarbon analogues due to favorable quadrupolar interactions. ingentaconnect.com High-level computational studies have shown that the interaction energy of a benzene (B151609):hexafluorobenzene dimer is more than double that of a benzene:benzene dimer. ingentaconnect.com

Experimental techniques such as NMR spectroscopy and X-ray crystallography are invaluable for characterizing these weak interactions. nih.govresearchgate.net By studying model systems, it is possible to quantify the energetic contributions of different types of interactions and to understand how they influence the solid-state packing and morphology of this compound-based materials.

This fundamental understanding is essential for controlling the self-assembly of these molecules in thin films, which is a key determinant of charge transport in organic electronic devices. It can also provide insights into how this compound might interact with biological macromolecules, which is relevant for assessing its potential bioactivity.

Interaction TypeDescriptionSignificance for this compound
π-π StackingAttraction between aromatic ringsInfluences solid-state packing and charge transport
C-H•••F InteractionsWeak hydrogen bondsDirects supramolecular organization
Electrostatic InteractionsQuadrupolar interactionsEnhances π-stacking strength
C-F•••X InteractionsDipolar and other weak interactionsContributes to binding affinity and structural stability

This table details the key molecular interactions involving fluorinated aromatic systems and their importance for understanding the behavior of this compound.

Q & A

Basic: What are the recommended analytical techniques for characterizing Fluorobenzo[c]fluoren’s purity and structural integrity?

Methodological Answer:
this compound’s characterization requires multi-modal analysis:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^13C, and 19F^19F-NMR to confirm substitution patterns and fluorine integration .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or fluorescence detection to assess purity (>98% threshold for synthetic batches) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
  • X-ray Crystallography : For definitive structural confirmation when single crystals are obtainable .

Key Consideration: Cross-validate data using at least two independent methods to address potential artifacts (e.g., solvent residues in NMR) .

Advanced: How can researchers resolve contradictory data in this compound’s photophysical properties across studies?

Methodological Answer:
Contradictions often arise from variations in experimental conditions or sample history:

  • Controlled Replication : Reproduce studies under identical conditions (solvent, concentration, excitation wavelength) .
  • Environmental Controls : Document oxygen levels, temperature, and light exposure during measurements, as fluorophores are sensitive to quenching .
  • Batch Comparison : Compare results across synthetic batches to rule out impurities or degradation (e.g., via HPLC-MS) .
  • Computational Validation : Use density functional theory (DFT) to model electronic transitions and compare with experimental spectra .

Data Conflict Example: Discrepancies in fluorescence quantum yields may stem from unaccounted solvent polarity effects. Standardize solvents (e.g., anhydrous THF) for cross-study comparisons .

Basic: What synthetic routes are optimal for this compound, and how can yield be maximized?

Methodological Answer:

  • Friedel-Crafts Acylation : For introducing fluorine substituents, using BF3_3 as a catalyst to direct electrophilic substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl-fluorine bond formation; optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) .
  • Yield Optimization :
    • Purify starting materials to >95% purity.
    • Use inert atmospheres (N2_2/Ar) to prevent side reactions.
    • Monitor reaction progress via TLC or in situ NMR .

Pitfall Avoidance: Fluorine’s electronegativity can destabilize intermediates; stabilize with electron-withdrawing groups (EWGs) .

Advanced: How can the environmental stability of this compound be systematically evaluated for ecological risk studies?

Methodological Answer:

  • Degradation Studies :
    • Photolysis : Expose to UV light (254–365 nm) and monitor degradation via LC-MS .
    • Hydrolysis : Test pH-dependent stability (pH 2–12) under controlled temperatures .
  • Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
  • Statistical Design : Apply factorial experiments to isolate variables (light, pH, microbial activity) .

Data Interpretation: Compare half-lives with regulatory thresholds (e.g., EPA’s Persistent Organic Pollutants list) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions :
    • Store in amber vials at –20°C under anhydrous conditions (use molecular sieves) .
    • Avoid repeated freeze-thaw cycles; aliquot stock solutions .
  • Handling Protocols :
    • Use gloveboxes for air-sensitive reactions.
    • Confirm stability via periodic HPLC checks (monthly) .

Critical Note: this compound’s fused aromatic system makes it prone to oxidation; add antioxidants (e.g., BHT) for long-term storage .

Advanced: How can computational methods predict this compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states .
  • Quantum Mechanical Calculations :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites .
    • Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) .
  • Machine Learning : Train models on existing fluorinated PAH datasets to predict reaction outcomes .

Validation Step: Correlate computational predictions with small-scale experimental trials (mg-scale) .

Basic: What safety protocols are essential when working with this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for synthesis .
  • Waste Disposal : Collect fluorinated waste separately; incinerate at >1,000°C to prevent toxic byproducts .
  • Emergency Protocols :
    • Skin contact: Rinse with water for 15 minutes; seek medical attention.
    • Inhalation: Move to fresh air; monitor for respiratory distress .

Regulatory Compliance: Adhere to OSHA guidelines (29 CFR 1910.1450) for chemical hygiene .

Advanced: How can researchers design experiments to elucidate this compound’s role in organic electronic devices?

Methodological Answer:

  • Device Fabrication :
    • Use vapor deposition for thin-film layers (≤50 nm thickness) .
    • Pair with hole-transport layers (e.g., TPD) and electron-transport layers (e.g., Alq3_3) .
  • Performance Metrics :
    • Measure external quantum efficiency (EQE) and luminance using photodetectors .
    • Compare turn-on voltages with non-fluorinated analogs .
  • Failure Analysis : Use atomic force microscopy (AFM) to detect film defects .

Innovation Pathway : Explore doping with transition metals (e.g., Ir) to enhance electroluminescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.